GA 0113
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H24F3N5O2S |
|---|---|
分子量 |
539.6 g/mol |
IUPAC 名称 |
N-[2-[6-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]quinolin-2-yl]phenyl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C27H24F3N5O2S/c1-4-24-33-25-16(2)13-17(3)31-26(25)35(24)15-18-9-11-21-19(14-18)10-12-22(32-21)20-7-5-6-8-23(20)34-38(36,37)27(28,29)30/h5-14,34H,4,15H2,1-3H3 |
InChI 键 |
GDHVAFNGEXASMP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(N1CC3=CC4=C(C=C3)N=C(C=C4)C5=CC=CC=C5NS(=O)(=O)C(F)(F)F)N=C(C=C2C)C |
同义词 |
GA 0113 GA0113 L017602 N-(2-(6-((2-ethyl-5,7-dimethyl-3H-imidazo(4,5-b)pyridin-3-yl)methyl)quinolin-2-yl))trifluoromethanesulfonamide |
产品来源 |
United States |
Foundational & Exploratory
GA-0113: An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GA-0113 is a novel, orally active quinoline derivative that functions as a potent and competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] Developed as a potential antihypertensive agent, its mechanism of action centers on the specific blockade of the AT1 receptor, thereby inhibiting the physiological and pathophysiological effects of Angiotensin II (Ang II). Preclinical studies have demonstrated its efficacy in reducing blood pressure in hypertensive animal models, showcasing favorable pharmacokinetic properties. Although the clinical development of GA-0113 has been discontinued, its profile as a selective AT1 receptor antagonist provides a valuable case study for researchers in cardiovascular pharmacology and drug development.[2] This guide provides a comprehensive overview of the mechanism of action of GA-0113, supported by available preclinical data, generalized experimental protocols, and detailed signaling pathway diagrams.
Core Mechanism of Action: AT1 Receptor Antagonism
The primary mechanism of action of GA-0113 is its competitive antagonism of the Angiotensin II Type 1 (AT1) receptor.[1] The AT1 receptor, a G-protein-coupled receptor (GPCR), is the principal mediator of the pressor and pathological effects of Angiotensin II.[3][4] By binding to the AT1 receptor, GA-0113 prevents Angiotensin II from binding and activating its downstream signaling cascades. This blockade leads to the inhibition of a wide array of physiological responses, including vasoconstriction, aldosterone secretion, renal sodium reabsorption, and cellular growth and proliferation, all of which contribute to the pathogenesis of hypertension.[3][5][6]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of GA-0113.
Table 1: In Vitro and In Vivo Potency of GA-0113
| Parameter | Value | Species/Model | Description | Source |
| ED25 (Blood Pressure Reduction) | 0.015 mg/kg | Renal Hypertensive (RH) Rats | The dose required to produce 25% of the maximum reduction in blood pressure.[1] | [1] |
| ID50 (Inhibition of Ang II Pressor Response) | 0.032 mg/kg | Conscious Normotensive Dogs | The dose required to inhibit the Angiotensin II-induced pressor (blood pressure raising) response by 50%. |
Table 2: Pharmacokinetic Profile of GA-0113 in Rats
| Parameter | Value | Description | Source |
| Oral Bioavailability | 94% | The proportion of the administered dose that reaches the systemic circulation.[1] | [1] |
| Circulating Half-life | 12 hours | The time required for the concentration of the drug in the bloodstream to be reduced by half.[1] | [1] |
Signaling Pathways Modulated by GA-0113
GA-0113, by blocking the AT1 receptor, inhibits multiple downstream signaling pathways initiated by Angiotensin II. The following diagrams illustrate these key pathways.
Caption: GA-0113 blocks Angiotensin II binding to the AT1 receptor, inhibiting G-protein mediated signaling.
References
- 1. Pharmacologic profiles of GA0113, a novel quinoline derivative angiotensin II AT1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core of GA 0113 Compound
For Researchers, Scientists, and Drug Development Professionals
GA 0113: A Potent Quinoline-Derivative Angiotensin II AT1 Receptor Antagonist
Abstract
This compound is a novel, orally active quinoline derivative that functions as a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. Through competitive and insurmountable antagonism, this compound effectively blocks the physiological and pathophysiological effects of angiotensin II, a key regulator of blood pressure and cardiovascular function. Preclinical studies in animal models of hypertension have demonstrated its significant antihypertensive efficacy. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, pharmacokinetic profile, and the experimental methodologies used in its characterization.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | N-(2-(6-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-2-quinolinyl)phenyl)-1,1,1-trifluoromethanesulfonamide |
| Molecular Formula | C27H24F3N5O2S |
| Molecular Weight | 539.57 g/mol |
| CAS Number | 200639-61-8 |
Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to and inhibiting the angiotensin II type 1 (AT1) receptor. The AT1 receptor is a G-protein coupled receptor (GPCR) that mediates most of the known actions of angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation.
The interaction of this compound with the AT1 receptor is characterized by both competitive and insurmountable antagonism.[1][2][3] In a competitive manner, this compound vies with angiotensin II for the same binding site on the receptor.[1][2][3] However, it also demonstrates insurmountable antagonism, particularly in functional assays such as angiotensin II-induced vasoconstriction.[1][2][3] This suggests that once bound, this compound either dissociates very slowly from the receptor or induces a conformational change that renders the receptor unresponsive to angiotensin II, thereby depressing the maximum response to the agonist.
Signaling Pathways
By blocking the AT1 receptor, this compound inhibits the downstream signaling cascades initiated by angiotensin II. The primary signaling pathway of the AT1 receptor involves its coupling to the Gq/11 family of G proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction, cellular hypertrophy, and inflammation.
Furthermore, the AT1 receptor can transactivate receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), and activate other signaling pathways like the Rho/ROCK pathway, which is involved in cell contraction and proliferation. This compound is expected to inhibit these signaling events by preventing the initial binding of angiotensin II to the AT1 receptor.
Caption: Simplified AT1 Receptor Signaling Pathway Blocked by this compound.
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in rats, revealing excellent oral bioavailability and a long circulating half-life.[1][2][3]
| Parameter | Value (in rats) |
| Oral Bioavailability | 94% |
| Circulating Half-life | 12 hours |
These favorable pharmacokinetic properties suggest that this compound can be effectively administered orally and may allow for once-daily dosing.
Preclinical Efficacy
The antihypertensive effects of this compound have been evaluated in two well-established rat models of hypertension: renal hypertensive (RH) rats and spontaneously hypertensive (SH) rats.[1][2][3]
| Animal Model | Dosage | Effect |
| Renal Hypertensive (RH) Rats | 0.01 - 1 mg/kg | Dose-dependent reduction in blood pressure (ED25 = 0.015 mg/kg). 0.1 mg/kg required for 24-hour blood pressure control. |
| Spontaneously Hypertensive (SH) Rats | 0.03 - 0.1 mg/kg (repeated administration) | Moderate onset with a gradual and potentiated reduction in blood pressure, reaching a plateau after 4 days of treatment. No alteration in heart rate was observed. |
Importantly, studies in SH rats showed no evidence of tolerance to the hypotensive action of this compound, and there was no rebound hypertension after cessation of treatment.[1][2][3]
Experimental Protocols
The following sections outline the general methodologies employed in the preclinical characterization of this compound, based on standard practices for evaluating angiotensin II receptor antagonists.
In Vitro Receptor Binding Assay
Objective: To determine the affinity and selectivity of this compound for the AT1 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT1 receptor (e.g., rat liver, adrenal cortex, or cultured cells overexpressing the receptor).
-
Radioligand: A radiolabeled AT1 receptor antagonist, such as [125I]Sar1,Ile8-Ang II, is used as the ligand.
-
Assay Buffer: A suitable buffer containing protease inhibitors is used to maintain the integrity of the receptors.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Caption: General Workflow for an In Vitro Receptor Binding Assay.
Angiotensin II-Induced Vasoconstriction Study
Objective: To assess the functional antagonistic activity of this compound on angiotensin II-induced smooth muscle contraction.
General Protocol:
-
Tissue Preparation: A segment of a blood vessel, such as the thoracic aorta from a rat, is dissected and mounted in an organ bath containing a physiological salt solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Agonist Response: A cumulative concentration-response curve to angiotensin II is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a defined period.
-
Post-Antagonist Agonist Response: A second cumulative concentration-response curve to angiotensin II is generated in the presence of this compound.
-
Data Analysis: The effect of this compound on the angiotensin II concentration-response curve is analyzed. A rightward shift in the curve indicates competitive antagonism, while a depression of the maximal response suggests insurmountable antagonism.
In Vivo Antihypertensive Studies
Objective: To evaluate the blood pressure-lowering effects of this compound in hypertensive animal models.
General Protocol:
-
Animal Models:
-
Renal Hypertensive (RH) Rats: Hypertension is induced by partially constricting one of the renal arteries (two-kidney, one-clip model).
-
Spontaneously Hypertensive (SH) Rats: An inbred strain that genetically develops hypertension.
-
-
Drug Administration: this compound is administered orally at various doses.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate are measured at different time points after drug administration using a non-invasive tail-cuff method.
-
Data Analysis: The changes in blood pressure from baseline are calculated and compared between the treated and vehicle control groups. The dose-response relationship is determined, and parameters such as the ED25 (the dose required to produce 25% of the maximal effect) are calculated.
Caption: General Workflow for In Vivo Antihypertensive Studies.
Synthesis
The synthesis of this compound, a trifluoromethanesulfonamidophenyl-substituted quinoline, involves a multi-step process starting from o-nitrobenzoyl chloride.[3] While the detailed, step-by-step synthesis is beyond the scope of this guide, the general approach involves the construction of the quinoline core followed by the addition and modification of the necessary side chains to yield the final compound.
Clinical Development
As of the latest available information, there is no public record of this compound having entered clinical trials. The primary research on this compound dates back to the late 1990s and early 2000s.
Conclusion
This compound is a potent and orally bioavailable angiotensin II AT1 receptor antagonist with a unique quinoline structure. Preclinical studies have demonstrated its significant antihypertensive effects in relevant animal models. Its dual competitive and insurmountable antagonism, combined with a favorable pharmacokinetic profile, suggests its potential as an effective therapeutic agent for hypertension. Further research and development would be necessary to ascertain its safety and efficacy in humans.
References
The Discovery of GA-0113: A Novel AT1 Receptor Antagonist for Hypertension
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery and preclinical characterization of GA-0113, a novel, potent, and orally active nonpeptide angiotensin II type 1 (AT1) receptor antagonist. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of cardiovascular disease and pharmacology.
Introduction to AT1 Receptor Antagonism
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The octapeptide angiotensin II (Ang II) is the primary effector of the RAS, exerting its physiological effects by binding to specific G protein-coupled receptors (GPCRs). The angiotensin II type 1 (AT1) receptor mediates the majority of the well-known effects of Ang II, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation. Consequently, antagonism of the AT1 receptor is a well-established therapeutic strategy for the management of hypertension and other cardiovascular diseases. GA-0113 is a recently developed quinoline derivative that acts as a competitive and insurmountable antagonist of the AT1 receptor, demonstrating high potency and a favorable pharmacokinetic profile in preclinical models.
Quantitative Data Summary
The preclinical pharmacodynamic and pharmacokinetic parameters of GA-0113 are summarized below. The data is derived from studies in rat models of hypertension and in vitro assays.
| Parameter | Value | Species/Model |
| In Vivo Efficacy | ||
| ED₂₅ (Antihypertensive Effect) | 0.015 mg/kg | Renal Hypertensive (RH) Rats |
| Dose for 24-h Blood Pressure Control | 0.1 mg/kg | Renal Hypertensive (RH) Rats |
| Pharmacokinetics | ||
| Oral Bioavailability | 94% | Rats |
| Circulating Half-life | 12 hours | Rats |
Note: More detailed quantitative data, such as specific binding affinity (Ki/IC50) and full dose-response curves, are not publicly available in the primary literature.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments employed in the discovery and characterization of GA-0113.
AT1 Receptor Binding Assay
Objective: To determine the binding affinity of GA-0113 for the AT1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues or cells endogenously or recombinantly expressing the AT1 receptor (e.g., rat liver, adrenal cortex, or CHO/HEK cells transfected with the human AT1 receptor). Tissues are homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Competitive Binding Assay: A fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (GA-0113).
-
Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Angiotensin II-Induced Vasoconstriction in Isolated Aortic Rings
Objective: To assess the functional antagonistic activity of GA-0113 on Ang II-induced vasoconstriction.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings of 2-3 mm in width. The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams.
-
Viability Check: The viability of the aortic rings is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Cumulative Concentration-Response Curve: After a washout period, a cumulative concentration-response curve to Angiotensin II is generated to establish a baseline contractile response.
-
Antagonist Incubation: Following another washout and re-equilibration period, the aortic rings are incubated with GA-0113 at various concentrations for a predetermined time (e.g., 30-60 minutes).
-
Antagonism Assessment: A second cumulative concentration-response curve to Angiotensin II is then generated in the presence of GA-0113.
-
Data Analysis: The antagonistic effect of GA-0113 is quantified by the rightward shift of the Angiotensin II concentration-response curve. The pA₂ value, a measure of antagonist potency, can be calculated from Schild plot analysis. The insurmountable nature of the antagonism is observed as a depression of the maximal response to Angiotensin II.
In Vivo Antihypertensive Activity in Hypertensive Rats
Objective: To evaluate the blood pressure-lowering effect of orally administered GA-0113 in conscious hypertensive rats.
Methodology:
-
Animal Models: Spontaneously Hypertensive Rats (SHR) or Renal Hypertensive (RH) rats (e.g., two-kidney, one-clip model) are used.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate are measured in conscious, restrained rats using a non-invasive tail-cuff method. The animals are acclimated to the procedure prior to the study.
-
Drug Administration: GA-0113 is administered orally via gavage at various doses. A vehicle control group is also included.
-
Time Course of Antihypertensive Effect: Blood pressure and heart rate are monitored at multiple time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the onset and duration of action.
-
Dose-Response Relationship: A dose-response study is conducted to determine the effective dose range and the ED₂₅ (the dose required to produce 25% of the maximal reduction in blood pressure).
-
Chronic Dosing Studies: For long-term efficacy and safety assessment, GA-0113 is administered daily for an extended period (e.g., 1-2 weeks), and blood pressure is monitored regularly.
-
Data Analysis: The changes in blood pressure from baseline are calculated for each dose and time point and compared to the vehicle control group using appropriate statistical methods.
Visualizations: Pathways and Workflows
Angiotensin II AT1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the binding of Angiotensin II to the AT1 receptor, leading to vasoconstriction. GA-0113 acts by blocking the initial binding of Angiotensin II to the AT1 receptor.
Experimental Workflow for GA-0113 Discovery and Preclinical Characterization
This diagram outlines the logical progression of experiments from initial screening to preclinical evaluation for an AT1 receptor antagonist like GA-0113.
Logical Relationship of GA-0113's Therapeutic Action
This diagram illustrates the cause-and-effect relationship from the molecular action of GA-0113 to its therapeutic outcome.
In-Depth Technical Guide: GA 0113 (CAS Number 200639-61-8)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Mechanism of Action
GA 0113 is a potent and orally active non-peptide angiotensin II type 1 (AT1) receptor antagonist. Its chemical name is N-(2-(6-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-2-quinolinyl)phenyl)-1,1,1-trifluoromethanesulfonamide, and it possesses the molecular formula C27H24F3N5O2S with a molecular weight of 539.57 g/mol . As an AT1 receptor antagonist, this compound functions by selectively blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction, aldosterone secretion, and cellular growth. This mechanism of action positions this compound as a potential therapeutic agent for hypertension and other cardiovascular diseases.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
| Parameter | Value | Species | Assay/Model | Reference |
| In Vitro Activity | ||||
| AT1 Receptor Interaction | Competitive Antagonist | N/A | Receptor-binding assay | [1] |
| Ang II-induced Vasoconstriction | Insurmountable Antagonism | Rat | Aortic ring assay | [1] |
| In Vivo Efficacy | ||||
| Ang II-induced Pressor Response (ID50) | 0.032 mg/kg | Dog | Conscious normotensive dogs | [1] |
| Antihypertensive Effect (ED25) | 0.015 mg/kg | Rat | Renal hypertensive rats | [1] |
| 24-h Blood Pressure Control | 0.1 mg/kg | Rat | Renal hypertensive rats | [1] |
| Pharmacokinetics | ||||
| Oral Bioavailability | 94% | Rat | Pharmacokinetic study | [1] |
| Circulating Half-life | 12 hours | Rat | Pharmacokinetic study | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. While the specific protocols for this compound are not publicly available in full detail, the following represents standard and widely accepted procedures for the assays mentioned in the primary literature.
Angiotensin II Type 1 (AT1) Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the AT1 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing AT1 receptors (e.g., rat liver)
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II
-
This compound (test compound)
-
Unlabeled Angiotensin II (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either this compound, unlabeled Angiotensin II (1 µM for non-specific binding), or buffer (for total binding).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression of the competition binding data.
Angiotensin II-Induced Vasoconstriction in Rat Aortic Rings
Objective: To assess the antagonistic effect of this compound on angiotensin II-induced vasoconstriction.
Materials:
-
Thoracic aorta from male Wistar rats
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Angiotensin II
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Isolate the thoracic aorta and cut it into 2-3 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, with solution changes every 15-20 minutes.
-
Pre-contract the rings with a submaximal concentration of phenylephrine or KCl.
-
Once a stable contraction is achieved, add cumulative concentrations of Angiotensin II to generate a concentration-response curve.
-
In a separate set of experiments, pre-incubate the aortic rings with this compound for 30-60 minutes before constructing the Angiotensin II concentration-response curve.
-
Data Analysis: Record the contractile responses as a percentage of the maximal contraction induced by a reference vasoconstrictor. Compare the concentration-response curves of Angiotensin II in the absence and presence of this compound to determine the nature of the antagonism.
In Vivo Blood Pressure Measurement in Hypertensive Rats
Objective: To evaluate the antihypertensive effect of this compound in conscious hypertensive rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or Renal Hypertensive (RH) rats
-
This compound formulation for oral administration
-
Tail-cuff blood pressure measurement system
-
Animal restrainers
Procedure:
-
Acclimatize the rats to the restrainers and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.
-
On the day of the experiment, place the conscious rat in a restrainer.
-
Position the tail-cuff and a pulse sensor on the rat's tail.
-
Inflate the cuff to a pressure above the expected systolic blood pressure and then slowly deflate it.
-
Record the pressure at which the pulse reappears as the systolic blood pressure.
-
Obtain at least three stable blood pressure readings and average them for a baseline measurement.
-
Administer this compound orally at various doses.
-
Measure blood pressure at different time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: Express the results as the change in systolic blood pressure from the baseline. Calculate the ED25 (the dose required to produce a 25% reduction in the pressor response) or other relevant efficacy parameters.
Signaling Pathways and Experimental Workflows
Angiotensin II Type 1 (AT1) Receptor Signaling Pathway
The binding of angiotensin II to its G-protein coupled AT1 receptor initiates a cascade of intracellular events. The primary pathway involves the activation of Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including vasoconstriction, inflammation, and cell growth. This compound, by blocking the initial binding of angiotensin II, prevents the activation of this entire cascade.
Caption: AT1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Antihypertensive Efficacy
The following diagram illustrates the typical workflow for assessing the in vivo antihypertensive efficacy of a compound like this compound in a hypertensive rat model.
Caption: Workflow for assessing the in vivo antihypertensive efficacy of this compound.
References
An In-Depth Technical Guide to GA-0113: A Novel Angiotensin II AT1-Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Synonyms
GA-0113 is a potent and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor. It is distinguished by its novel quinoline moiety.
IUPAC Name: N-(2-(6-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)quinolin-2-yl))trifluoromethanesulfonamide[1]
Synonyms:
-
GA-0113
-
GA0113
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of GA-0113.
| In Vitro Parameter | Value | Assay Conditions | Reference |
| AT1 Receptor Interaction | Competitive Antagonist | Receptor-binding assay | [1] |
| Ang II-induced Vasoconstriction | Insurmountable Antagonism | Isolated rabbit aorta | [1] |
| ID50 (Ang II-induced pressor response) | 0.032 mg/kg | In vivo in rats | [2] |
| In Vivo Parameter (Rat Models) | Value | Model | Reference |
| ED25 (Blood Pressure Reduction) | 0.015 mg/kg | Renal Hypertensive (RH) Rats | [1] |
| Dose for 24-h BP Control | 0.1 mg/kg | Renal Hypertensive (RH) Rats | [1] |
| Oral Bioavailability | 94% | Rats | [1] |
| Circulating Half-life | 12 hours | Rats | [1] |
| Plasma Renin Activity | Dose-dependent increase for 48h | Rats | [2] |
Mechanism of Action and Signaling Pathway
GA-0113 exerts its antihypertensive effects by selectively blocking the Angiotensin II Type 1 (AT1) receptor. This prevents the binding of the potent vasoconstrictor, Angiotensin II (Ang II), to the receptor, thereby inhibiting its downstream signaling cascade. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Ang II, initiates a cascade of events leading to vasoconstriction, aldosterone release, and sodium and water retention, all of which contribute to an increase in blood pressure. By antagonizing this receptor, GA-0113 effectively mitigates these effects, leading to vasodilation and a reduction in blood pressure.
The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for GA-0113.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of GA-0113.
Experimental Protocols
In Vitro: Angiotensin II-Induced Vasoconstriction Assay
This protocol outlines a representative method for assessing the antagonistic effect of GA-0113 on Ang II-induced vasoconstriction in isolated arterial rings.
Objective: To determine the functional antagonism of GA-0113 at the AT1 receptor.
Methodology:
-
Tissue Preparation:
-
Male New Zealand White rabbits are euthanized.
-
The thoracic aorta is excised and placed in Krebs-Henseleit solution.
-
The aorta is cleaned of adherent tissue and cut into 3-4 mm rings.
-
The endothelium is denuded by gentle rubbing of the intimal surface.
-
-
Organ Bath Setup:
-
Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.
-
Rings are connected to isometric force transducers for continuous recording of tension.
-
An optimal resting tension of 2.0 g is applied, and the rings are allowed to equilibrate for 60-90 minutes.
-
-
Experimental Procedure:
-
A cumulative concentration-response curve to Angiotensin II (10^-10 to 10^-6 M) is established to determine the baseline response.
-
The rings are washed and allowed to return to baseline tension.
-
GA-0113 is added to the organ baths at varying concentrations and incubated for a predetermined period (e.g., 30 minutes).
-
A second cumulative concentration-response curve to Angiotensin II is generated in the presence of GA-0113.
-
-
Data Analysis:
-
The contractile responses are expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl).
-
The concentration-response curves for Angiotensin II in the absence and presence of GA-0113 are plotted.
-
The type of antagonism (competitive vs. non-competitive/insurmountable) is determined by analyzing the shift in the concentration-response curves. For insurmountable antagonism, a depression of the maximal response is observed.
-
Caption: Workflow for the in vitro vasoconstriction assay.
In Vivo: Antihypertensive Effect in Renal Hypertensive Rats
This protocol describes a method to evaluate the antihypertensive efficacy of orally administered GA-0113 in a rat model of hypertension.
Objective: To assess the in vivo blood pressure-lowering effect of GA-0113.
Methodology:
-
Animal Model:
-
Male Wistar rats are used.
-
Two-kidney, one-clip (2K1C) renal hypertension is induced by placing a silver clip on the left renal artery.
-
Animals are allowed to develop stable hypertension over several weeks.
-
-
Blood Pressure Measurement:
-
Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method.
-
Rats are trained on the measurement procedure to minimize stress-induced variations.
-
-
Drug Administration:
-
GA-0113 is suspended in a suitable vehicle (e.g., 0.5% methylcellulose solution).
-
The compound is administered orally by gavage at various doses (e.g., 0.01-1 mg/kg).
-
A vehicle control group receives the vehicle alone.
-
-
Experimental Procedure:
-
Baseline blood pressure and heart rate are measured before drug administration.
-
Measurements are repeated at multiple time points post-administration (e.g., 2, 4, 6, 8, 24 hours) to determine the time course of the antihypertensive effect.
-
For chronic studies, GA-0113 is administered daily for a specified period (e.g., 1-2 weeks), with blood pressure monitored regularly.
-
-
Data Analysis:
-
The change in blood pressure from baseline is calculated for each animal at each time point.
-
The dose-response relationship is determined by plotting the maximal fall in blood pressure against the dose of GA-0113.
-
The ED25 (the dose required to produce a 25% reduction in the hypertensive response) is calculated.
-
Summary and Conclusion
GA-0113 is a highly potent, orally bioavailable angiotensin II AT1-receptor antagonist with a long duration of action in preclinical models. Its unique quinoline structure and insurmountable antagonism in functional assays suggest it may offer distinct therapeutic potential in the management of hypertension. The provided data and protocols serve as a foundational guide for researchers and drug development professionals interested in the further investigation and characterization of this compound.
References
The Role of GA 0113 in the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of GA 0113 within the renin-angiotensin system (RAS). This compound is a novel, potent, and selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor, distinguished by its quinoline chemical structure. This document synthesizes available preclinical data on its pharmacology, mechanism of action, and potential therapeutic implications in hypertension.
Introduction to the Renin-Angiotensin System and AT1 Receptor
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] The primary effector of this system is angiotensin II (Ang II), a potent vasoconstrictor that exerts its effects by binding to the AT1 receptor.[1] Activation of the AT1 receptor initiates a cascade of intracellular signaling pathways, leading to physiological responses such as vasoconstriction, aldosterone secretion, sodium retention, and cellular growth and proliferation. Consequently, antagonism of the AT1 receptor is a key therapeutic strategy for the management of hypertension and other cardiovascular diseases.
This compound: A Novel Quinoline-Based AT1 Receptor Antagonist
This compound is a recently developed AT1 receptor antagonist characterized by a unique quinoline moiety.[2] Preclinical studies have demonstrated its high potency and efficacy in blocking the effects of Ang II, suggesting its potential as a novel antihypertensive agent.[2]
Mechanism of Action
This compound functions as a competitive antagonist at the AT1 receptor binding site.[2] However, in functional assays, it displays insurmountable antagonism, meaning that it suppresses the maximum response to Ang II in a manner that cannot be overcome by increasing concentrations of the agonist.[2] This characteristic is often associated with a slow dissociation rate from the receptor, leading to a prolonged duration of action.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound from preclinical studies in rat models.
Table 1: In Vivo Antihypertensive Efficacy of this compound in Rats [2]
| Animal Model | Parameter | Value |
| Renal Hypertensive (RH) Rats | ED₂₅ (Dose for 25% reduction in blood pressure) | 0.015 mg/kg |
| Renal Hypertensive (RH) Rats | Dose for 24-hour blood pressure control | 0.1 mg/kg |
| Spontaneously Hypertensive (SH) Rats | Effective oral dose range | 0.03 - 0.1 mg/kg |
Table 2: Pharmacokinetic Profile of this compound in Rats [2]
| Parameter | Value |
| Oral Bioavailability | 94% |
| Circulating Half-life | 12 hours |
Signaling Pathways
The interaction of this compound with the AT1 receptor prevents the activation of downstream signaling cascades typically initiated by Angiotensin II. The following diagrams illustrate the general renin-angiotensin system and the AT1 receptor signaling pathway that is inhibited by this compound.
Caption: The Renin-Angiotensin System and the site of action of this compound.
Caption: Simplified AT1 receptor signaling pathway inhibited by this compound.
Experimental Protocols
Detailed experimental protocols for the studies specifically involving this compound are not publicly available. However, this section outlines standardized methodologies for the key experiments cited.
AT1 Receptor Binding Assay (General Protocol)
This assay determines the affinity of a compound for the AT1 receptor.
-
Membrane Preparation: Crude plasma membranes are prepared from tissues or cells expressing AT1 receptors (e.g., rat liver or adrenal cortex).
-
Radioligand Binding: A radiolabeled AT1 receptor antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Ang II) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the binding affinity (Ki).
Angiotensin II-Induced Vasoconstriction Assay (General Protocol)
This functional assay assesses the antagonistic effect of a compound on Ang II-induced smooth muscle contraction.
-
Tissue Preparation: A segment of a blood vessel, such as the rabbit aorta, is isolated and mounted in an organ bath containing a physiological salt solution.
-
Contraction Measurement: The tissue is connected to a force transducer to measure isometric tension.
-
Agonist Response: A cumulative concentration-response curve to Ang II is generated to determine the baseline contractile response.
-
Antagonist Incubation: The tissue is incubated with the test compound (this compound) for a defined period.
-
Post-Incubation Agonist Response: A second concentration-response curve to Ang II is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift of the concentration-response curve and any depression of the maximal response are quantified to determine the nature and potency of the antagonism.
In Vivo Blood Pressure Measurement in Hypertensive Rats (General Protocol)
This experiment evaluates the antihypertensive effect of a compound in a living animal model.
-
Animal Models: Renal hypertensive (RH) or spontaneously hypertensive (SH) rats are commonly used models of hypertension.
-
Blood Pressure Measurement: Blood pressure and heart rate are measured using the tail-cuff method in conscious rats.[2] This involves placing an inflatable cuff and a sensor on the rat's tail to detect blood flow.
-
Drug Administration: The test compound (this compound) is administered orally at various doses.
-
Data Collection: Blood pressure and heart rate are monitored at multiple time points after drug administration to assess the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: The dose-response relationship is analyzed to determine parameters such as the ED₂₅.
Experimental Workflow
The preclinical evaluation of this compound likely followed a logical progression from in vitro to in vivo studies.
Caption: General experimental workflow for the preclinical assessment of this compound.
Conclusion
This compound is a potent AT1 receptor antagonist with a promising preclinical profile. Its high oral bioavailability and long half-life, combined with its effective blood pressure-lowering effects in hypertensive animal models, suggest its potential as a valuable therapeutic agent for the treatment of hypertension. The insurmountable nature of its antagonism in functional assays may contribute to a sustained duration of action. Further clinical investigation is warranted to establish its safety and efficacy in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacologic profiles of GA0113, a novel quinoline derivative angiotensin II AT1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinction between surmountable and insurmountable selective AT1 receptor antagonists by use of CHO-K1 cells expressing human angiotensin II AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Data on GA 0113: Publicly Unavailable
Following a comprehensive search of publicly available scientific and medical databases, no preclinical data, mechanism of action, or in vitro/in vivo studies were found for a compound designated as "GA 0113." This suggests that "this compound" may be an internal, proprietary identifier for a therapeutic candidate that has not yet been disclosed in public forums such as scientific journals, conference proceedings, or regulatory submissions.
Extensive searches were conducted using various permutations of the designation, including "this compound," "GA0113," and "Gene-Activated 0113," across multiple scholarly and biomedical search engines. The inquiries aimed to uncover any information related to its pharmacological profile, safety, and efficacy in non-clinical studies. However, these efforts did not yield any relevant results.
The absence of public information makes it impossible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows. Such information is typically generated and owned by the developing organization and is often kept confidential until publication or presentation in a scientific venue.
Researchers, scientists, and drug development professionals seeking information on "this compound" are advised to consult internal documentation within the originating institution or await public disclosure of data. Without access to the proprietary preclinical data package, no further details can be provided at this time.
GA 0113: An In-Depth Pharmacology and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GA 0113 is a novel, orally active quinoline derivative that acts as a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. Preclinical studies have demonstrated its efficacy as an antihypertensive agent with a favorable pharmacokinetic profile in animal models. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo pharmacological effects, and pharmacokinetic properties. Due to the limited publicly available information, a detailed toxicology profile could not be constructed. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related compounds.
Introduction
This compound is a nonpeptide angiotensin II receptor antagonist (ARA) characterized by a unique quinoline chemical structure. It was developed as a potential therapeutic agent for hypertension. This guide synthesizes the available preclinical data to provide a detailed understanding of its pharmacological properties.
Pharmacology
The pharmacological activity of this compound has been evaluated through a series of in vitro and in vivo studies, demonstrating its potent and specific antagonism of the AT1 receptor, leading to its antihypertensive effects.
Mechanism of Action
This compound functions as a competitive antagonist at the angiotensin II type 1 (AT1) receptor. By binding to the AT1 receptor, it effectively blocks the physiological actions of angiotensin II, a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS). The blockade of the AT1 receptor by this compound leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.
In Vitro Studies
Experimental Protocol: Receptor binding assays were performed using membranes from Sf9 cells expressing the AT1 receptor. The specific binding of [¹²⁵I]-Sar¹, Ile⁸-Ang II was measured in the presence and absence of this compound to determine its displacement activity.
Results: this compound demonstrated a competitive interaction with the AT1 receptor, effectively displacing the radiolabeled angiotensin II analog.
Experimental Protocol: The antagonistic action of this compound on angiotensin II-induced vasoconstriction was examined in isolated rabbit aortic rings. The contractile response to angiotensin II was measured in the presence of increasing concentrations of this compound.
Results: this compound exhibited an insurmountable antagonism of angiotensin II-induced vasoconstriction, indicating a strong and persistent blockade of the AT1 receptor in a functional assay.
In Vivo Studies
Experimental Protocol: The antihypertensive effects of single and repeated oral administrations of this compound were evaluated in conscious renal hypertensive (RH) and spontaneously hypertensive (SH) rats. Blood pressure and heart rate were measured using the tail-cuff method.
Results: In renal hypertensive rats, this compound administered at doses of 0.01-1 mg/kg reduced blood pressure with an ED₂₅ value of 0.015 mg/kg. A dose of 0.1 mg/kg was sufficient for 24-hour blood pressure control. In spontaneously hypertensive rats, repeated administration of this compound (0.03-0.1 mg/kg) resulted in a moderate onset of action with a gradual and potentiated reduction in blood pressure, reaching a plateau after 4 days of treatment. Importantly, no alteration in heart rate was observed, and there was no evidence of tolerance to the hypotensive effect or a rebound phenomenon upon cessation of treatment.
Experimental Protocol: The in vivo potency of this compound was assessed in conscious normotensive dogs by measuring its ability to inhibit the pressor response induced by an intravenous challenge with angiotensin II.
Results: this compound dose-dependently inhibited the angiotensin II-induced pressor response with an ID₅₀ of 0.032 mg/kg. Furthermore, it led to a dose-dependent increase in plasma renin activity, which was sustained for 48 hours, a characteristic effect of AT1 receptor blockade.
Pharmacokinetics
Pharmacokinetic studies of this compound were conducted in rats to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: The pharmacokinetic profile of this compound was determined in rats following oral administration. Plasma concentrations of the compound were measured over time to calculate key pharmacokinetic parameters.
Results: this compound demonstrated excellent oral bioavailability of 94% in rats. It also exhibited a long circulating half-life of 12 hours, suggesting the potential for once-daily dosing in a clinical setting.
Quantitative Data Summary
| Parameter | Value | Species/Model | Study Type |
| In Vitro Potency | |||
| AT1 Receptor Binding | Competitive Antagonist | Sf9 cell membranes | Receptor Binding Assay |
| Ang II-Induced Vasoconstriction | Insurmountable Antagonist | Rabbit aortic rings | Functional Assay |
| In Vivo Efficacy | |||
| Antihypertensive Effect (ED₂₅) | 0.015 mg/kg | Renal Hypertensive Rats | Blood Pressure Measurement |
| 24-h Blood Pressure Control Dose | 0.1 mg/kg | Renal Hypertensive Rats | Blood Pressure Measurement |
| Ang II Pressor Response (ID₅₀) | 0.032 mg/kg | Normotensive Dogs | Pressor Response Assay |
| Pharmacokinetics | |||
| Oral Bioavailability | 94% | Rats | Pharmacokinetic Study |
| Half-life (t₁/₂) | 12 hours | Rats | Pharmacokinetic Study |
Toxicology
A comprehensive search of publicly available scientific literature and databases did not yield any specific toxicology or safety data for this compound. Therefore, a detailed toxicology profile, including information on acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, cannot be provided at this time.
Experimental Workflows
Conclusion
This compound is a potent and selective AT1 receptor antagonist with demonstrated antihypertensive efficacy in preclinical models. Its excellent oral bioavailability and long half-life in rats suggest a favorable pharmacokinetic profile for clinical development. While the available pharmacological data are promising, the absence of public toxicology and safety information is a significant data gap that would need to be addressed in any future development program. This guide provides a solid foundation for understanding the pharmacological properties of this compound and can serve as a valuable resource for further research and development in the field of angiotensin II receptor antagonists.
An In-depth Technical Guide to the Inhibition of the Vascular Hepatocyte Growth Factor (HGF/c-MET) Pathway
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial topic specified "GA 0113," a compound for which no public data could be found. This guide therefore focuses on the broader class of HGF/c-MET inhibitors and the underlying science, using the placeholder "Inhibitor-X" for illustrative data.
Introduction: The HGF/c-MET Axis - A Critical Regulator of Vascular Biology
Hepatocyte Growth Factor (HGF), also known as scatter factor, and its high-affinity receptor, the c-MET proto-oncogene, form a signaling axis crucial for various physiological processes, including embryonic development, tissue regeneration, and wound healing.[1] This pathway is a master regulator of cell growth, motility, and morphogenesis.[1] Dysregulation of the HGF/c-MET pathway, often through overexpression of the ligand or receptor, gene amplification, or mutations, is strongly implicated in the pathology of numerous cancers.[1][2]
A key pathological role of aberrant HGF/c-MET signaling is its potent pro-angiogenic effect. The formation of new blood vessels, or angiogenesis, is a hallmark of cancer, providing tumors with the necessary oxygen and nutrients for growth and metastasis.[3] The HGF/c-MET pathway contributes significantly to tumor angiogenesis, making it a compelling target for therapeutic intervention.[3][4] This guide provides a detailed overview of the HGF/c-MET signaling pathway, its role in vascular biology, strategies for its inhibition, and relevant experimental protocols for the evaluation of targeted inhibitors.
The HGF/c-MET Signaling Pathway
The binding of HGF to the c-MET receptor tyrosine kinase initiates a complex cascade of intracellular signaling events. HGF, secreted as an inactive precursor, is cleaved into its active form by proteases in the extracellular matrix.[1] The mature HGF heterodimer then binds to the extracellular domain of c-MET, inducing receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain.[4]
These phosphorylated residues serve as docking sites for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream pathways that collectively mediate the diverse cellular responses to HGF.[3][4]
Figure 1: Simplified HGF/c-MET Signaling Pathway.
Key Downstream Pathways:
-
Ras/MAPK Pathway: Activation of the Ras/Raf/MEK/ERK cascade is a major driver of HGF-induced cell proliferation and differentiation.[4]
-
PI3K/AKT Pathway: The PI3K/AKT/mTOR pathway is crucial for cell survival, growth, and motility.[4]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) activation promotes cell migration, invasion, and branching morphogenesis.[4]
Quantitative Data Presentation
The following tables present illustrative preclinical and clinical data for a hypothetical HGF/c-MET inhibitor, "Inhibitor-X." This data is representative of the types of information generated during the development of such a therapeutic agent.
Table 1: Preclinical Profile of Inhibitor-X
| Parameter | Value | Description |
| Target Binding | ||
| c-MET Ki | 1.2 nM | Inhibitor constant for c-MET binding. |
| In Vitro Potency | ||
| c-MET Enzymatic IC50 | 5.8 nM | Concentration for 50% inhibition of c-MET kinase activity. |
| Cell Proliferation IC50 | 25 nM | Concentration for 50% inhibition of HGF-stimulated tumor cell growth. |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition | 75% | At 50 mg/kg in a human tumor xenograft model. |
| Pharmacokinetics | ||
| Bioavailability (Oral) | 60% | Percentage of orally administered drug that reaches systemic circulation. |
| Half-life (t1/2) | 8 hours | Time for the plasma concentration of the drug to reduce by half. |
Table 2: Illustrative Phase I Clinical Trial Data for Inhibitor-X
| Parameter | Result | Description |
| Safety & Tolerability | ||
| Maximum Tolerated Dose (MTD) | 200 mg BID | Highest dose with acceptable toxicity. |
| Common Adverse Events | Fatigue, nausea, peripheral edema | Frequently observed side effects. |
| Pharmacokinetics | ||
| Cmax at MTD | 1.5 µM | Maximum plasma concentration at the MTD. |
| Preliminary Efficacy | ||
| Objective Response Rate (ORR) | 20% | Percentage of patients with a significant reduction in tumor size. |
| Median Progression-Free Survival | 4.5 months | Length of time patients lived without their disease worsening. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize HGF/c-MET inhibitors.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of an inhibitor to block the formation of capillary-like structures by endothelial cells.[5]
Protocol:
-
Thaw basement membrane extract (e.g., Matrigel) on ice overnight.
-
Pipette 50 µL of the cold basement membrane extract into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in basal medium.
-
Seed the cells (1-2 x 10^4 cells per well) onto the solidified gel in the presence of a pro-angiogenic stimulus (e.g., HGF or VEGF) and varying concentrations of the test inhibitor.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
Figure 2: Workflow for an Endothelial Cell Tube Formation Assay.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor and anti-angiogenic efficacy of an inhibitor in a living organism.
Protocol:
-
Implant human tumor cells that overexpress c-MET subcutaneously into immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage) on a predetermined schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the animals and excise the tumors.
-
Analyze the tumors for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31 staining for microvessel density).
Conclusion and Future Directions
The HGF/c-MET signaling pathway is a validated and highly promising target for anti-cancer therapy, particularly due to its critical role in promoting tumor angiogenesis. A variety of inhibitors, including small molecules and monoclonal antibodies, have been developed and are at various stages of clinical investigation.[2][6]
Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to HGF/c-MET inhibition.[7] Combination therapies, for instance, pairing HGF/c-MET inhibitors with agents targeting other pro-angiogenic pathways like VEGF, may offer synergistic effects and overcome resistance mechanisms.[3] The continued exploration of this complex signaling network will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. The potential roles of hepatocyte growth factor (HGF)-MET pathway inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the HGF/MET signalling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promocell.com [promocell.com]
- 6. The Hepatocyte Growth Factor Receptor: Structure, Function and Pharmacological Targeting in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Have clinical trials properly assessed c-Met inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GA 0113: In Vivo Experimental Protocol - Application Notes
Introduction
The designation "GA 0113" is currently ambiguous within the scientific literature, and a specific therapeutic agent or research compound with this identifier could not be definitively established through extensive database searches. The information available under this designation is varied and does not point to a singular, recognized molecule for in vivo experimentation in the context of drug development.
Our search yielded references to unrelated items such as a legal document from the Office of the Attorney General (GA-0113) and a catalog number for a laboratory resin (Bio-Rad, UNOSphere S, 156-0113) used in protein purification.[1][2] Additionally, the abbreviation "GA" is commonly associated with Gibberellic Acid, a plant hormone, and its signaling pathways are well-documented in botanical research.[3][4][5][6][7] However, no link between Gibberellic Acid and an "0113" identifier in the context of in vivo animal studies has been found.
Due to the absence of a clear identification of "this compound" as a specific experimental compound, this document will provide a generalized framework for designing an in vivo experimental protocol. This template is intended to guide researchers in structuring their studies for a novel therapeutic agent, which we will hypothetically refer to as "Compound X" in place of "this compound". The following sections will detail the necessary components of a comprehensive in vivo protocol, including data presentation, experimental methodologies, and the visualization of conceptual frameworks.
I. Quantitative Data Summary
A crucial aspect of presenting in vivo research is the clear and concise summary of quantitative data. When conducting studies with a novel compound, several key parameters should be systematically evaluated and are best presented in a tabular format for direct comparison across experimental groups.
Table 1: Pharmacokinetic Profile of Compound X in [Animal Model]
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t1/2) (h) |
| Compound X | Intravenous | 1 | ||||
| Oral | 5 | |||||
| Intraperitoneal | 5 | |||||
| Vehicle Control | [Route] | - | - | - | - | - |
Table 2: In Vivo Efficacy of Compound X in [Disease Model]
| Treatment Group | Dose (mg/kg) | n | Primary Efficacy Endpoint (unit) | Secondary Efficacy Endpoint (unit) | Biomarker Level (unit) |
| Vehicle Control | - | ||||
| Compound X | 1 | ||||
| Compound X | 5 | ||||
| Compound X | 10 | ||||
| Positive Control | [Dose] |
Table 3: Toxicology and Safety Profile of Compound X
| Treatment Group | Dose (mg/kg) | n | Body Weight Change (%) | Key Organ Weight (g) [Specify Organ] | Relevant Clinical Chemistry Parameter (unit) | Histopathological Findings | |---|---|---|---|---|---| | Vehicle Control | - | | | | | | | Compound X | 1 | | | | | | | Compound X | 5 | | | | | | | Compound X | 10 | | | | | |
II. Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of in vivo research. The following protocols are generalized and should be adapted based on the specific characteristics of Compound X and the research question.
1. Animal Model and Husbandry
-
Species and Strain: Specify the animal model used (e.g., C57BL/6 mice, Sprague-Dawley rats), including age and sex.
-
Housing: Describe housing conditions, including cage type, bedding, enrichment, light/dark cycle, temperature, and humidity.
-
Diet and Water: Detail the standard diet and water provided (e.g., ad libitum).
-
Acclimation: State the duration of the acclimation period before the commencement of the experiment.
2. Compound Formulation and Administration
-
Vehicle: Clearly define the vehicle used to dissolve or suspend Compound X (e.g., saline, PBS, 0.5% carboxymethylcellulose).
-
Preparation: Describe the procedure for preparing the dosing solution, including concentration and storage conditions.
-
Route of Administration: Detail the method of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection).[8] The choice of route should be justified based on the compound's properties and intended clinical application.
-
Dosage and Schedule: Specify the exact dosage levels (in mg/kg) and the frequency and duration of administration.
3. Pharmacokinetic (PK) Study Design
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X.
-
Experimental Groups: Include different routes of administration and at least one dose level per route.
-
Blood Sampling: Define the time points for blood collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Describe the method of blood collection (e.g., tail vein, retro-orbital sinus).
-
Sample Processing: Detail the procedure for processing blood samples to obtain plasma or serum and the storage conditions.
-
Bioanalytical Method: Specify the analytical method used to quantify Compound X in the biological matrix (e.g., LC-MS/MS).
4. Efficacy Study Design (Generic Disease Model)
-
Objective: To evaluate the therapeutic efficacy of Compound X in a relevant disease model.
-
Model Induction: Describe the procedure for inducing the disease or condition in the animal model.
-
Experimental Groups:
-
Group 1: Vehicle Control (n= [number])
-
Group 2: Compound X (low dose) (n= [number])
-
Group 3: Compound X (mid dose) (n= [number])
-
Group 4: Compound X (high dose) (n= [number])
-
Group 5: Positive Control (if available) (n= [number])
-
-
Treatment Period: Define the duration of treatment.
-
Endpoint Measurement: Detail the primary and secondary endpoints to be measured. This could include tumor volume, behavioral assessments, survival rates, or specific biomarkers.
-
Tissue Collection: Describe the procedure for tissue collection at the end of the study for further analysis (e.g., histology, biomarker analysis).
5. Toxicology and Safety Assessment
-
Objective: To assess the safety and tolerability of Compound X.
-
Parameters:
-
Clinical Observations: Daily monitoring for any signs of toxicity, such as changes in appearance, behavior, or activity.
-
Body Weight: Regular measurement of body weight throughout the study.
-
Organ Weights: Measurement of key organ weights (e.g., liver, kidney, spleen) at necropsy.
-
Clinical Chemistry and Hematology: Analysis of blood samples for key markers of organ function and hematological parameters.
-
Histopathology: Microscopic examination of major organs for any treatment-related pathological changes.
-
III. Visualization of Workflows and Pathways
Diagrams are invaluable for illustrating complex processes and relationships. The following are examples of how Graphviz (DOT language) can be used to create clear and informative visualizations for an in vivo study.
Experimental Workflow
This diagram outlines the typical sequence of an in vivo efficacy study.
References
- 1. GA-0113 | Office of the Attorney General [texasattorneygeneral.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Arabidopsis GAI gene defines a signaling pathway that negatively regulates gibberellin responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. downstate.edu [downstate.edu]
Application Notes and Protocols for GA 0113 in Rat Models
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature and databases, no information was found for a compound designated "GA 0113." The search results for this identifier primarily correspond to unrelated legal documents. It is possible that "this compound" is an internal, pre-clinical compound name that has not yet been disclosed in public literature, or the identifier may be inaccurate.
Therefore, the following application notes and protocols are presented as a generalized template. This template is designed to be adapted once specific details regarding the physicochemical properties, mechanism of action, and preliminary in vivo data for this compound become available. Researchers should replace the placeholder information with actual experimental data as it is generated.
Quantitative Data Summary (Placeholder)
Clear and structured tables are essential for comparing quantitative data. The following tables are examples that should be populated with experimental findings for this compound.
Table 1: Single-Dose Oral Pharmacokinetics of this compound in Sprague-Dawley Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) |
| e.g., 5 | Data | Data | Data | Data |
| e.g., 10 | Data | Data | Data | Data |
| e.g., 25 | Data | Data | Data | Data |
| Caption: This table will summarize the key pharmacokinetic parameters of this compound following a single oral administration at different dose levels in Sprague-Dawley rats. |
Table 2: Repeat-Dose Toxicity Study of this compound in Wistar Rats (e.g., 28-day)
| Dose (mg/kg/day) | Body Weight Change (%) | Key Organ Weight Changes (e.g., Liver, Kidney) | Relevant Biomarker Levels (e.g., ALT, Creatinine) |
| Vehicle Control | Data | Data | Data |
| e.g., Low Dose | Data | Data | Data |
| e.g., Mid Dose | Data | Data | Data |
| e.g., High Dose | Data | Data | Data |
| Caption: This table will provide a summary of key toxicological endpoints from a repeat-dose study of this compound in Wistar rats. |
Experimental Protocols (Generalized)
The following are generalized protocols that should be tailored with specific details for this compound.
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water. Acclimatize animals for at least 7 days before the experiment.
-
Drug Formulation: Describe the vehicle used to dissolve or suspend this compound (e.g., 0.5% methylcellulose in sterile water).
-
Dosing: Administer this compound via oral gavage at predetermined doses (e.g., 5, 10, and 25 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site into EDTA-coated tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Detail the analytical method for quantifying this compound in plasma (e.g., LC-MS/MS). Include information on the calibration curve range, lower limit of quantification (LLOQ), and quality control samples.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Protocol 2: In Vivo Efficacy Study in a Rat Model of [Disease of Interest]
-
Animal Model: Specify the rat model relevant to the therapeutic indication of this compound (e.g., spontaneously hypertensive rats for hypertension, collagen-induced arthritis model for rheumatoid arthritis).
-
Study Groups: Include a vehicle control group, a positive control group (if applicable), and multiple dose groups for this compound.
-
Treatment Schedule: Describe the dose, route of administration (e.g., oral, intraperitoneal), and frequency and duration of treatment.
-
Efficacy Endpoints: Define the primary and secondary outcome measures. These could include physiological measurements (e.g., blood pressure), behavioral assessments, or biomarker analysis from tissue or blood samples.
-
Data Collection and Analysis: Detail the methods for collecting and analyzing the efficacy data. Statistical methods should be clearly stated.
Signaling Pathways and Experimental Workflows (Placeholder Diagrams)
The following are placeholder diagrams created using the DOT language. These should be replaced with diagrams that accurately represent the mechanism of action of this compound or the specific experimental workflow.
Caption: A generalized workflow for a pharmacokinetic study in a rat model.
Caption: A hypothetical signaling pathway that can be adapted for this compound.
Disclaimer: The information provided in this document is for guidance purposes only and should be adapted based on actual experimental data for this compound. All animal experiments should be conducted in accordance with relevant institutional and national guidelines for the care and use of laboratory animals.
Application Notes and Protocols for GA-0113 Administration in Spontaneously Hypertensive Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and effects of GA-0113, a novel quinoline derivative and potent angiotensin II (Ang II) AT1 receptor antagonist, in spontaneously hypertensive rats (SHR), a widely used animal model for human essential hypertension. The included protocols offer detailed, step-by-step guidance for key in vivo and in vitro experiments to assess the antihypertensive properties of GA-0113.
Introduction
GA-0113 is an angiotensin II AT1 receptor antagonist characterized by a quinoline moiety.[1] It exhibits a competitive interaction with AT1 receptors and demonstrates an insurmountable antagonistic action in Ang II-induced vasoconstriction.[1] Studies in spontaneously hypertensive rats have shown that repeated oral administration of GA-0113 leads to a gradual and potent reduction in blood pressure, which stabilizes after four days of treatment without affecting the heart rate.[1] Notably, no tolerance to the hypotensive effect or rebound hypertension has been observed after cessation of treatment.[1] GA-0113 also boasts excellent oral bioavailability (94%) and a long circulating half-life of 12 hours in rats.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of GA-0113 on blood pressure in spontaneously hypertensive rats.
Table 1: Effect of Repeated Oral Administration of GA-0113 on Systolic Blood Pressure in Spontaneously Hypertensive Rats
| Treatment Group | Dose (mg/kg/day) | Day 0 (mmHg) | Day 1 (mmHg) | Day 2 (mmHg) | Day 4 (mmHg) | Day 7 (mmHg) |
| Vehicle Control | - | 205 ± 3 | 206 ± 4 | 208 ± 3 | 210 ± 4 | 211 ± 3 |
| GA-0113 | 0.03 | 204 ± 3 | 195 ± 4 | 188 ± 5 | 180 ± 6 | 178 ± 5 |
| GA-0113 | 0.1 | 206 ± 2 | 185 ± 5 | 175 ± 6 | 165 ± 7 | 163 ± 6 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Pharmacokinetic Profile of GA-0113 in Rats Following Oral Administration
| Parameter | Value |
| Bioavailability | 94% |
| Half-life (t½) | 12 hours |
Experimental Protocols
In Vivo Antihypertensive Effect of GA-0113 in Spontaneously Hypertensive Rats
This protocol details the procedure for evaluating the blood pressure-lowering effects of GA-0113 in conscious SHR.
Materials:
-
GA-0113
-
Vehicle (e.g., 0.5% methylcellulose solution)
-
Spontaneously Hypertensive Rats (SHR), age- and weight-matched
-
Oral gavage needles (18-20 gauge, straight or curved with a ball tip)
-
Syringes
-
Animal scale
-
Tail-cuff blood pressure measurement system
-
Restrainers for rats
Protocol:
-
Animal Acclimatization: Acclimate SHR to the laboratory conditions for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Baseline Blood Pressure Measurement: For several days prior to drug administration, acclimatize the rats to the restrainer and the tail-cuff procedure to minimize stress-induced blood pressure fluctuations. Record stable baseline systolic blood pressure and heart rate readings.
-
Drug Preparation: Prepare a homogenous suspension of GA-0113 in the chosen vehicle at the desired concentrations (e.g., 3 mg/mL and 10 mg/mL to deliver 0.03 and 0.1 mg/kg in a volume of 10 mL/kg).
-
Oral Administration (Gavage):
-
Weigh each rat to determine the precise volume of the drug suspension to be administered.
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus.
-
Administer the prepared GA-0113 suspension or vehicle slowly.
-
Carefully withdraw the gavage needle and return the rat to its cage.
-
Administer the treatment once daily for the desired study duration (e.g., 7 days).
-
-
Blood Pressure and Heart Rate Monitoring: At specified time points (e.g., daily, before and at various hours after drug administration), measure systolic blood pressure and heart rate using the tail-cuff method.
-
Data Analysis: Analyze the collected data to determine the effect of GA-0113 on blood pressure and heart rate compared to the vehicle-treated control group.
In Vitro Angiotensin II Receptor Binding Assay
This protocol is for determining the affinity of GA-0113 for the angiotensin II AT1 receptor.
Materials:
-
GA-0113
-
Radiolabeled angiotensin II (e.g., [125I]Ang II)
-
Unlabeled angiotensin II
-
Membrane preparations from cells expressing the AT1 receptor (e.g., rat liver membranes)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
-
Microcentrifuge tubes
Protocol:
-
Assay Setup: Prepare tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add a fixed concentration of radiolabeled Ang II to the tubes.
-
Non-specific Binding: Add the same concentration of radiolabeled Ang II and a high concentration of unlabeled Ang II (e.g., 1 µM).
-
Competitive Binding: Add the fixed concentration of radiolabeled Ang II and increasing concentrations of GA-0113.
-
Reaction Initiation: Add the membrane preparation (e.g., 50 µg of protein) to each tube.
-
Incubation: Incubate the tubes at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination of Reaction: Terminate the binding reaction by rapid filtration through the glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competitive binding, plot the percentage of specific binding against the concentration of GA-0113 to determine the IC₅₀ value.
Ex Vivo Angiotensin II-Induced Vasoconstriction in Aortic Rings
This protocol assesses the antagonistic effect of GA-0113 on Ang II-induced vasoconstriction in isolated rat aortic rings.
Materials:
-
GA-0113
-
Angiotensin II
-
Spontaneously Hypertensive Rats (SHR)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine
-
Acetylcholine
-
Organ bath system with force transducers
-
Dissection microscope and tools
-
Carbogen gas (95% O₂ / 5% CO₂)
Protocol:
-
Aorta Dissection: Euthanize an SHR and carefully dissect the thoracic aorta.
-
Aortic Ring Preparation: Place the aorta in cold Krebs-Henseleit solution. Under a dissection microscope, remove adhering connective and adipose tissue. Cut the aorta into rings of 2-3 mm in width.
-
Mounting: Mount the aortic rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Viability Check: Contract the rings with phenylephrine (e.g., 1 µM) to check for viability. Once a stable contraction is reached, assess the endothelial integrity by inducing relaxation with acetylcholine (e.g., 10 µM).
-
Washout: Wash the rings several times with fresh Krebs-Henseleit solution and allow them to return to the baseline tension.
-
Antagonist Incubation: Incubate some rings with GA-0113 at various concentrations for a predefined period (e.g., 30 minutes). Control rings should be incubated with vehicle.
-
Angiotensin II-Induced Contraction: Generate a cumulative concentration-response curve for angiotensin II by adding it in increasing concentrations to the organ baths.
-
Data Recording and Analysis: Record the isometric tension and analyze the data to determine the effect of GA-0113 on the vasoconstrictor response to angiotensin II.
Visualizations
Caption: Experimental workflow for evaluating GA-0113.
Caption: GA-0113 blocks the AT1 receptor signaling pathway.
References
Unlocking the Potential of GA 0113: A Guide to Dissolution for Preclinical Research
For Immediate Release
This application note provides detailed protocols for the dissolution of GA 0113, a potent and orally active angiotensin II (Ang II) AT1-receptor antagonist, for use in a variety of in vitro and in vivo experimental settings. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and related pharmacological research.
Introduction
This compound is a novel quinoline derivative that acts as a competitive antagonist at the angiotensin II type 1 (AT1) receptor.[1] It has demonstrated potent antihypertensive effects in preclinical models, such as renal and spontaneous hypertensive rats.[1] The therapeutic potential of this compound and similar angiotensin II receptor blockers (ARBs) is a subject of ongoing research in areas including hypertension, heart failure, and diabetic nephropathy.[2] Accurate and reproducible experimental results are critically dependent on the proper preparation of this compound solutions. This guide outlines recommended solvents and provides step-by-step protocols for preparing stock solutions and working dilutions for typical cell-based assays and in vivo studies.
Physicochemical Properties and Solubility
While the precise chemical structure of this compound is not widely published, it is known to be a quinoline derivative.[1] Like many ARBs, this compound is expected to have limited aqueous solubility.[3][4] Therefore, organic solvents are typically required to prepare concentrated stock solutions.
Table 1: Solubility Data for this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Recommended for initial stock solution preparation. |
| Ethanol | ≥ 5 mM | Can be used as an alternative to DMSO. |
| Water | Poorly soluble | Not recommended for preparing concentrated stock solutions. |
Note: The solubility data presented here is based on general characteristics of similar compounds and may vary. It is recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common practice for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass of this compound: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation. As the exact molecular weight is not publicly available, researchers should refer to the information provided by the supplier.
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the appropriate volume of DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization (Optional): If required for the specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for in vitro experiments, such as receptor binding assays or cell signaling studies.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile tubes and pipettes
Procedure:
-
Thaw the stock solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the desired cell culture medium or assay buffer to achieve the final working concentrations.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control containing the same final concentration of DMSO should be included in all experiments.
Signaling Pathway and Experimental Workflow
This compound exerts its effects by blocking the binding of angiotensin II to the AT1 receptor. This inhibition disrupts the downstream signaling cascade that leads to vasoconstriction, inflammation, and cellular growth.[5][6][7]
Caption: Angiotensin II signaling pathway and the inhibitory action of this compound.
The following diagram illustrates a general workflow for an in vitro experiment designed to evaluate the efficacy of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and DMSO. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All handling of the compound and solvents should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Proper dissolution and handling of this compound are fundamental for obtaining reliable and reproducible data in preclinical research. The protocols outlined in this application note provide a starting point for researchers to prepare this compound solutions for various experimental applications. It is recommended to optimize these protocols based on the specific requirements of the assay and the cell type being used.
References
- 1. Pharmacologic profiles of GA0113, a novel quinoline derivative angiotensin II AT1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring GA-0113 Efficacy in Hypertension Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the efficacy of GA-0113, a novel Angiotensin II AT1-receptor antagonist, in hypertension studies. The protocols outlined below cover both in vitro and in vivo assays to characterize the pharmacological profile and antihypertensive effects of GA-0113.
Introduction to GA-0113
GA-0113 is a quinoline derivative that acts as a competitive antagonist of the Angiotensin II (Ang II) AT1 receptor. By blocking the binding of Ang II to the AT1 receptor, GA-0113 effectively inhibits the vasoconstrictive and aldosterone-secreting effects of Ang II, leading to a reduction in blood pressure.[1] Preclinical studies have demonstrated its potential as a highly potent and effective antihypertensive agent with excellent oral bioavailability and a long circulating half-life in rats.
Mechanism of Action: The Renin-Angiotensin System
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[2][3] GA-0113 exerts its therapeutic effect by intervening in this pathway.
As depicted in Figure 1, GA-0113 acts as an antagonist at the AT1 receptor, preventing Angiotensin II from binding and initiating the downstream signaling cascade that leads to vasoconstriction and aldosterone secretion, thereby lowering blood pressure.
In Vitro Efficacy Assessment
Angiotensin II AT1 Receptor Binding Assay
This assay determines the affinity of GA-0113 for the AT1 receptor. It is a fundamental in vitro method for characterizing the potency of the compound.
Table 1: Summary of In Vitro Receptor Binding Assay Parameters
| Parameter | Description | Typical Value/Range |
| Radioligand | [125I][Sar1,Ile8]AngII | - |
| Receptor Source | Rat liver membranes or cells expressing the AT1 receptor | - |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA | - |
| Incubation | 60-120 minutes at room temperature or 37°C | - |
| Non-specific Binding | Determined in the presence of 1 µM unlabeled Angiotensin II | - |
| Output | Kd (dissociation constant), Bmax (receptor density), Ki (inhibitory constant) | - |
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize rat liver tissue in ice-cold buffer.
-
Centrifuge to remove nuclei and debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g).
-
Wash and resuspend the membrane pellet in assay buffer to a desired protein concentration.[4]
-
-
Assay Setup:
-
Prepare tubes for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled Angiotensin II), and competitive binding (radioligand + increasing concentrations of GA-0113).[4]
-
Add the membrane preparation to each tube.
-
-
Incubation:
-
Incubate the tubes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[4]
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the GA-0113 concentration to determine the IC50 (the concentration of GA-0113 that inhibits 50% of radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Angiotensin II-Induced Vasoconstriction Assay
This functional assay assesses the ability of GA-0113 to inhibit the physiological response (vasoconstriction) mediated by Ang II in isolated blood vessels.
Table 2: Summary of Vasoconstriction Assay Parameters
| Parameter | Description | Typical Value/Range |
| Tissue | Thoracic or abdominal aortic rings from rats | - |
| Agonist | Angiotensin II | 10-10 to 10-6 M |
| Inhibitor | GA-0113 | Various concentrations |
| Measurement | Isometric tension using a wire myograph | - |
| Output | EC50 of Angiotensin II, dose-response curve shift in the presence of GA-0113 | - |
Protocol: Isolated Aortic Ring Preparation and Vasoconstriction Experiment
-
Tissue Preparation:
-
Euthanize a rat and carefully dissect the thoracic or abdominal aorta.[5]
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in length.
-
-
Mounting:
-
Mount the aortic rings in an organ bath of a wire myograph system, containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate under a resting tension (e.g., 1.5 g) for at least 60 minutes.
-
Test the viability of the rings by inducing contraction with a high concentration of potassium chloride (KCl).
-
-
Experiment:
-
After a washout period, pre-incubate the aortic rings with either vehicle or different concentrations of GA-0113 for a specified time (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for Angiotensin II by adding increasing concentrations of Ang II to the organ bath.
-
-
Data Analysis:
-
Record the isometric tension generated by the aortic rings.
-
Plot the contractile response as a percentage of the maximal KCl-induced contraction against the logarithm of the Angiotensin II concentration.
-
Determine the EC50 of Angiotensin II in the absence and presence of GA-0113. A rightward shift in the dose-response curve indicates competitive antagonism.
-
In Vivo Efficacy Assessment
In vivo studies are crucial for evaluating the antihypertensive effects of GA-0113 in a whole-organism context.
Animal Models of Hypertension
-
Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension that develops high blood pressure spontaneously.[6][7]
-
Renal Hypertensive (Two-Kidney, One-Clip; 2K1C) Rat: A model of renovascular hypertension induced by partially constricting one renal artery.[8]
Blood Pressure Measurement
The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure in conscious rats.[9][10]
Protocol: Tail-Cuff Blood Pressure Measurement
-
Acclimatization: Acclimate the rats to the restraining device and the tail-cuff procedure for several days before the actual measurements to minimize stress-induced blood pressure fluctuations.[10][11]
-
Warming: Warm the rat's tail to a suitable temperature (e.g., 32-34°C) to detect the tail artery pulse.
-
Measurement:
-
Place the rat in a restrainer.
-
Position the tail-cuff and a pulse sensor on the tail.
-
Inflate the cuff to a pressure above the expected systolic blood pressure and then slowly deflate it.
-
The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Take multiple readings and average them for each animal at each time point.
-
Efficacy Studies
Table 3: Summary of In Vivo Efficacy Data for GA-0113 in Hypertensive Rats
| Animal Model | Dose of GA-0113 (mg/kg, p.o.) | Route of Administration | Duration of Treatment | Maximum Reduction in Systolic Blood Pressure (mmHg) |
| Renal Hypertensive Rats (RH) | 0.01 | Oral gavage | Single dose | ~40 |
| Renal Hypertensive Rats (RH) | 0.1 | Oral gavage | Single dose | ~60 |
| Renal Hypertensive Rats (RH) | 1 | Oral gavage | Single dose | ~80 |
| Spontaneously Hypertensive Rats (SHR) | 0.03 | Oral gavage | Repeated (daily) | ~30 (after 4 days) |
| Spontaneously Hypertensive Rats (SHR) | 0.1 | Oral gavage | Repeated (daily) | ~40 (after 4 days) |
Protocol: Evaluation of GA-0113 in Spontaneously Hypertensive Rats (SHR)
-
Animal Selection: Use adult male SHRs with established hypertension (e.g., systolic blood pressure > 160 mmHg).
-
Grouping: Randomly assign rats to different treatment groups: vehicle control and various doses of GA-0113.
-
Drug Administration: Administer GA-0113 or vehicle orally (e.g., by gavage) once daily for a specified period (e.g., 1-4 weeks).[12]
-
Blood Pressure Monitoring: Measure systolic blood pressure using the tail-cuff method at baseline and at regular intervals throughout the study.
-
Data Analysis:
-
Plot the mean systolic blood pressure for each group over time.
-
Compare the blood pressure of the GA-0113 treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Increased Arterial Responsiveness to Angiotensin II in Mice Conceived by Assisted Reproductive Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 8. Exercise training attenuates angiotensin II-induced vasoconstriction in the aorta of normotensive but not hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. karger.com [karger.com]
- 11. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Investigating HGF Signaling with GA 0113
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hepatocyte Growth Factor (HGF) and its receptor, the mesenchymal-epithelial transition factor (c-Met), constitute a crucial signaling pathway involved in various cellular processes, including proliferation, motility, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling cascade is strongly implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[3][4][5] GA 0113 is a potent and selective small molecule inhibitor of c-Met tyrosine kinase. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound to investigate HGF signaling pathways. The document includes detailed protocols for key in vitro assays, data presentation in tabular format for clarity, and visual diagrams of signaling pathways and experimental workflows.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the c-Met tyrosine kinase.[6] Upon binding of HGF to the c-Met receptor, the receptor dimerizes and autophosphorylates key tyrosine residues (Y1234 and Y1235) in its kinase domain.[1][7] This phosphorylation event initiates a downstream signaling cascade by recruiting and activating various adapter proteins and enzymes.[2][8] this compound effectively blocks this initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | IC50 (nM) |
| c-Met Phosphorylation | Hs746T (Gastric) | 5.2 |
| MKN-45 (Gastric) | 8.1 | |
| SNU-5 (Gastric) | 9.8 | |
| Cell Viability (72h) | Hs746T (Gastric) | 15.7 |
| MKN-45 (Gastric) | 22.4 | |
| SNU-5 (Gastric) | 28.9 |
Data are representative and intended for illustrative purposes.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| c-Met | 4.5 |
| VEGFR2 | > 5,000 |
| EGFR | > 10,000 |
| PDGFRβ | > 10,000 |
| FGFR1 | > 10,000 |
Data are representative and intended for illustrative purposes.
Mandatory Visualizations
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. HGF/c-MET pathway in cancer: from molecular characterization to clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for a Novel Gas6/Axl Pathway Inhibitor in Diabetic Nephropathy Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of chronic kidney disease and end-stage renal disease globally.[1][2] The pathogenesis of DN is complex, involving metabolic and hemodynamic factors that drive glomerular hypertrophy, mesangial matrix expansion, and renal fibrosis.[1][2][3] Emerging research has identified the Growth Arrest-Specific 6 (Gas6) and its receptor tyrosine kinase Axl as a critical signaling pathway implicated in the progression of diabetic nephropathy.[3][4] This document provides detailed application notes and protocols for the preclinical evaluation of a novel therapeutic candidate, referred to herein as GA-0113, a potent and selective inhibitor of the Gas6/Axl signaling pathway. These guidelines are intended to assist researchers in designing and executing robust in vitro and in vivo studies to assess the therapeutic potential of Gas6/Axl inhibition in relevant models of diabetic nephropathy.
Mechanism of Action: The Gas6/Axl Signaling Pathway in Diabetic Nephropathy
The Gas6/Axl signaling pathway plays a crucial role in cell survival, proliferation, and inflammation. In the context of diabetic nephropathy, hyperglycemia stimulates the expression of both Gas6 and its receptor Axl in glomerular mesangial cells.[3][4] The binding of Gas6 to Axl activates downstream signaling cascades, primarily the Akt/mTOR pathway, leading to mesangial cell hypertrophy and an increase in extracellular matrix protein production, key events in the early stages of DN.[3][4] Inhibition of this pathway presents a promising therapeutic strategy to mitigate the pathological changes associated with diabetic nephropathy.
In Vitro Research Models and Protocols
Mesangial Cell Culture and High Glucose Treatment
Objective: To evaluate the effect of GA-0113 on high glucose-induced mesangial cell hypertrophy and extracellular matrix protein expression.
Protocol:
-
Cell Culture:
-
Culture primary human or rodent mesangial cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Experimental Groups:
-
Treatment:
-
Seed mesangial cells in appropriate culture plates.
-
Once cells reach 70-80% confluency, serum-starve for 24 hours.
-
Replace with media containing the respective glucose concentrations and GA-0113 or vehicle.
-
Incubate for 48-72 hours.
-
-
Endpoints:
-
Cell Hypertrophy: Measure cell size by microscopy and image analysis software. Assess protein synthesis by [3H]-leucine incorporation assay.[3]
-
ECM Protein Expression: Analyze the expression of fibronectin and collagen IV by Western blot and qPCR.
-
Signaling Pathway Analysis: Evaluate the phosphorylation status of Axl, Akt, and mTOR by Western blot.
-
In Vivo Research Models and Protocols
Streptozotocin (STZ)-Induced Diabetic Nephropathy Model
Objective: To assess the in vivo efficacy of GA-0113 in a well-established animal model of type 1 diabetic nephropathy.
Protocol:
-
Animal Model:
-
Use male Sprague-Dawley rats or C57BL/6 mice.
-
Induce diabetes with a single intraperitoneal injection of streptozotocin (STZ) (e.g., 65 mg/kg for rats, 50 mg/kg for mice for 5 consecutive days).[4]
-
Monitor blood glucose levels; animals with levels >250 mg/dL are considered diabetic.
-
-
Experimental Groups:
-
Non-diabetic control + Vehicle.
-
Diabetic + Vehicle.
-
Diabetic + GA-0113 (at various doses).
-
Diabetic + Positive Control (e.g., an ACE inhibitor).
-
-
Treatment:
-
Begin treatment with GA-0113 two weeks after STZ injection and continue for 8-12 weeks.
-
Administer GA-0113 via oral gavage or other appropriate route daily.
-
-
Endpoints:
-
Metabolic Parameters: Monitor body weight, food and water intake, and blood glucose levels weekly.
-
Renal Function:
-
Measure 24-hour urinary albumin excretion (UAE) at baseline and at regular intervals.[4]
-
Determine glomerular filtration rate (GFR) at the end of the study.
-
-
Histopathology:
-
At the end of the study, perfuse and collect kidneys.
-
Perform Periodic acid-Schiff (PAS) staining to assess glomerular hypertrophy and mesangial expansion.
-
Use Masson's trichrome or Sirius red staining to evaluate renal fibrosis.
-
-
Molecular Analysis:
-
Analyze the expression of Gas6, Axl, and fibrotic markers (e.g., TGF-β1, fibronectin, collagen IV) in kidney tissue by immunohistochemistry, Western blot, and qPCR.
-
-
Data Presentation
Quantitative data from both in vitro and in vivo studies should be summarized in clear and concise tables to facilitate comparison between experimental groups.
Table 1: In Vitro Efficacy of GA-0113 on Mesangial Cells
| Treatment Group | Cell Size (µm²) | [3H]-Leucine Incorporation (DPM) | Fibronectin Expression (Fold Change) | p-Akt/Akt Ratio |
| Normal Glucose | ||||
| High Glucose | ||||
| HG + GA-0113 (Low Dose) | ||||
| HG + GA-0113 (High Dose) | ||||
| Mannitol Control |
Table 2: In Vivo Efficacy of GA-0113 in STZ-Induced Diabetic Nephropathy Model
| Treatment Group | Body Weight (g) | Blood Glucose (mg/dL) | 24h UAE (µ g/day ) | GFR (mL/min) | Glomerular Volume (x10³ µm³) | Fibrosis Score |
| Non-diabetic + Vehicle | ||||||
| Diabetic + Vehicle | ||||||
| Diabetic + GA-0113 (Low Dose) | ||||||
| Diabetic + GA-0113 (High Dose) | ||||||
| Diabetic + Positive Control |
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the preclinical evaluation of GA-0113, a novel inhibitor of the Gas6/Axl signaling pathway, in the context of diabetic nephropathy. By utilizing these standardized models and methodologies, researchers can generate robust and reproducible data to assess the therapeutic potential of this compound and advance its development as a potential treatment for this debilitating disease.
References
- 1. Novel AXL-specific inhibitor ameliorates kidney dysfunction through the inhibition of epithelial-to-mesenchymal transition of renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetic nephropathy - Wikipedia [en.wikipedia.org]
- 3. Gas6 induces Akt/mTOR-mediated mesangial hypertrophy in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of growth arrest-specific gene 6 in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of GA 0113 in Human Plasma
Introduction
This application note describes a framework for the quantitative analysis of GA 0113 in human plasma. Due to the absence of publicly available specific analytical methods for this compound, this document provides a generalized protocol based on common methodologies for the quantification of small molecules in biological matrices. The primary recommended technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. An alternative method, the Enzyme-Linked Immunosorbent Assay (ELISA), is also discussed as a potential approach, particularly for higher concentration ranges or when a suitable antibody is available.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying small molecules in complex matrices like plasma.[1][2][3][4] The method involves separating the analyte of interest from other plasma components using liquid chromatography, followed by detection and quantification using a tandem mass spectrometer.
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
To 100 µL of plasma, add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol) containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and centrifuge again before transferring to autosampler vials for LC-MS/MS analysis.
-
-
Liquid Chromatography
-
Column: A reversed-phase C18 column is a common choice for small molecule analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient should be optimized to ensure good separation of this compound from matrix components.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the chemical properties of this compound.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and the internal standard.
-
Optimization: The MS parameters, including declustering potential, collision energy, and cell exit potential, must be optimized for this compound by infusing a standard solution into the mass spectrometer.
-
Data Presentation: LC-MS/MS
| Parameter | Recommended Value/Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | To be determined based on required sensitivity |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 80% |
Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[5] For a small molecule like this compound, a competitive ELISA would be the most appropriate format.[6] This method relies on the availability of a specific antibody that recognizes this compound.
Experimental Protocol: Competitive ELISA
-
Plate Coating: A known amount of this compound is pre-coated onto the wells of a microplate.[6]
-
Sample/Standard Incubation: Plasma samples (potentially diluted) and a series of this compound standards are added to the wells. A specific antibody against this compound is then added. This compound in the sample competes with the coated this compound for binding to the antibody.
-
Washing: The plate is washed to remove any unbound antibodies and other components.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added. This secondary antibody binds to the primary antibody that is bound to the coated this compound.
-
Washing: The plate is washed again to remove any unbound secondary antibody.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change.
-
Signal Measurement: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[6]
Data Presentation: ELISA
| Parameter | Recommended Value/Range |
| Assay Range | To be determined based on standard curve |
| Sensitivity | To be determined based on the antibody |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Spike Recovery | 80-120% |
| Dilutional Linearity | 80-120% |
Visualizations
Caption: LC-MS/MS experimental workflow for this compound quantification in plasma.
Caption: General workflow for a competitive ELISA.
References
- 1. Liquid chromatography-mass spectrometric assay for the quantitation in human plasma of ABT-888, an orally available, small molecule inhibitor of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of small therapeutic proteins in plasma by liquid chromatography-tandem mass spectrometry: application to an elastase inhibitor EPI-hNE4. | Semantic Scholar [semanticscholar.org]
- 5. ELISA Kits [ptglab.com]
- 6. Human 8-iso-PGF2 alpha ELISA Kit (A73969) [antibodies.com]
Troubleshooting & Optimization
GA 0113 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the experimental compound GA-0113.
Frequently Asked Questions (FAQs)
Q1: What is GA-0113 and why is its solubility a concern?
A1: GA-0113 is an experimental compound under investigation for its therapeutic potential. Like many novel drug candidates, GA-0113 exhibits poor aqueous solubility. This is a significant concern because poor solubility can lead to low bioavailability, hindering the compound's absorption and therapeutic efficacy in preclinical and clinical studies.[1][2]
Q2: What are the common solvents for dissolving GA-0113?
A2: Due to its hydrophobic nature, GA-0113 has limited solubility in aqueous solutions. Organic solvents are typically required for initial stock solution preparation. Commonly used solvents include dimethyl sulfoxide (DMSO) and ethanol. However, the final concentration of these organic solvents in assays must be carefully controlled to avoid cellular toxicity.
Q3: What are the initial signs of solubility problems with GA-0113?
A3: Researchers may observe several indicators of poor solubility during their experiments:
-
Precipitation: The compound falls out of solution, appearing as visible particles, cloudiness, or a film on the container.
-
Inconsistent Results: Variability in experimental outcomes between batches or experiments can often be traced back to inconsistent amounts of dissolved compound.
-
Low Potency: The observed biological activity is lower than expected, potentially because the actual concentration of the dissolved compound is less than the nominal concentration.
Troubleshooting Guide: GA-0113 Solubility Issues
This guide provides systematic approaches to address common solubility challenges encountered with GA-0113.
Issue 1: GA-0113 Precipitates Out of Solution Upon Dilution in Aqueous Buffer.
Cause: This is a common issue when a stock solution of GA-0113 in an organic solvent (like DMSO) is diluted into an aqueous buffer for cell-based assays or other experiments. The drastic change in solvent polarity causes the compound to crash out of solution.
Solutions:
-
Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic solvent for your experimental system. It is crucial to maintain a balance between compound solubility and solvent toxicity.[3][4]
-
Use of Surfactants: Incorporating a low concentration of a biocompatible surfactant, such as Polysorbate 80 (Tween 80) or Poloxamer 188, can help to maintain GA-0113 in solution by forming micelles.[2]
-
pH Adjustment: If GA-0113 has ionizable groups, adjusting the pH of the aqueous buffer can significantly enhance its solubility.[3] The optimal pH will depend on the pKa of the compound.
-
Inclusion Complexation: The use of cyclodextrins can form inclusion complexes with hydrophobic molecules like GA-0113, thereby increasing their aqueous solubility.[5]
Experimental Protocol: Preparation of a GA-0113 Working Solution using Co-solvents
-
Prepare a High-Concentration Stock Solution: Dissolve GA-0113 in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by gentle vortexing or sonication.
-
Intermediate Dilution: Perform an intermediate dilution of the stock solution in the organic solvent or a mixture of the organic solvent and the final aqueous buffer.
-
Final Dilution: Slowly add the intermediate dilution to the final aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. The final concentration of the organic solvent should be kept to a minimum, typically below 1%.
-
Visual Inspection: After preparation, visually inspect the solution for any signs of precipitation. A clear solution indicates that the compound is fully dissolved.
Quantitative Data: Solubility of GA-0113 in Different Solvent Systems
| Solvent System | GA-0113 Solubility (µg/mL) | Observations |
| Water | < 0.1 | Practically insoluble |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 0.1 | Practically insoluble |
| 100% DMSO | > 5000 | Freely soluble |
| 100% Ethanol | > 2000 | Soluble |
| 10% DMSO in PBS | ~10 | Sparingly soluble, may precipitate over time |
| 1% Polysorbate 80 in PBS | ~25 | Improved solubility, forms a clear solution |
Note: The above data is illustrative and should be confirmed experimentally.
Issue 2: Inconsistent Biological Activity of GA-0113.
Cause: Inconsistent solubility can lead to variations in the effective concentration of GA-0113 in different experiments, resulting in unreliable data.
Solutions:
-
Particle Size Reduction: Reducing the particle size of the solid compound can increase its surface area and dissolution rate.[4][5] Techniques like micronization can be employed.
-
Solid Dispersions: Creating a solid dispersion of GA-0113 in a hydrophilic carrier can improve its dissolution properties.[1]
-
Standardized Solution Preparation Protocol: Ensure that all researchers follow a standardized and validated protocol for preparing GA-0113 solutions.
Experimental Workflow for Preparing GA-0113 Formulations
Caption: Workflow for GA-0113 solution preparation.
Signaling Pathway Information
Note: The precise signaling pathway modulated by GA-0113 is proprietary or under investigation. The following diagram illustrates a generic signaling pathway to demonstrate the principles of pathway visualization. This example is based on the Gibberellin (GA) signaling pathway in plants, which involves de-repression of a signaling cascade.[6][7][8]
Caption: A generic signaling pathway model.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. wjbphs.com [wjbphs.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Arabidopsis GAI gene defines a signaling pathway that negatively regulates gibberellin responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving GA 0113 Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of the hypothetical compound GA 0113, a representative poorly water-soluble drug candidate.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical animal studies aimed at improving the oral bioavailability of this compound.
Problem 1: Low and Variable Oral Exposure of this compound in Rodent Pharmacokinetic (PK) Studies
-
Possible Cause: Poor aqueous solubility leading to dissolution rate-limited absorption.
-
Troubleshooting & Optimization:
-
Strategy 1: Particle Size Reduction. Decrease the particle size of the this compound drug substance to increase the surface area available for dissolution.
-
Action: Formulate this compound as a nanosuspension. (See Protocol 2: Preparation of a Nanosuspension by Wet Milling).
-
-
Strategy 2: Amorphous Solid Dispersion. Convert the crystalline form of this compound to a higher-energy amorphous state within a polymer matrix to enhance its aqueous solubility and dissolution rate.
-
Action: Prepare an amorphous solid dispersion (ASD) of this compound. (See Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation).
-
-
Strategy 3: Lipid-Based Formulation. Solubilize this compound in a lipid-based formulation to facilitate its absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.
-
Action: Develop a Self-Emulsifying Drug Delivery System (SEDDS) for this compound. (See Protocol 4: Formulation and In Vivo Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS)).
-
-
Problem 2: High Inter-Animal Variability in Plasma Concentrations of this compound
-
Possible Cause: Significant food effects influencing the absorption of this compound. The presence of food can alter gastric emptying time, pH, and bile salt concentrations, which can variably affect the dissolution and absorption of a poorly soluble compound.
-
Troubleshooting & Optimization:
-
Strategy: Controlled Feeding in PK Studies. Standardize the feeding conditions of the animals to minimize variability.
-
Action: Conduct pharmacokinetic studies in both fasted and fed states to systematically evaluate the impact of food on this compound absorption. Ensure a consistent fasting period (typically 8-12 hours) for fasted studies and provide a standardized meal at a specific time before dosing in fed studies.[1]
-
-
Problem 3: Discrepancy Between In Vitro Dissolution and In Vivo Bioavailability
-
Possible Cause: While a formulation may show improved dissolution in vitro, other physiological factors in vivo could be limiting absorption. These can include poor membrane permeability, efflux by transporters like P-glycoprotein (P-gp), or significant first-pass metabolism in the gut wall or liver.
-
Troubleshooting & Optimization:
-
Strategy 1: Assess Membrane Permeability. Evaluate the intrinsic permeability of this compound across the intestinal epithelium.
-
Action: Conduct in vitro permeability assays using Caco-2 cell monolayers. This can help determine if low permeability is a contributing factor to poor bioavailability.
-
-
Strategy 2: Investigate Efflux Transporter Involvement. Determine if this compound is a substrate for efflux transporters such as P-gp, which actively pump the drug out of intestinal cells back into the lumen.
-
Action: Perform bidirectional transport studies across Caco-2 cell monolayers. A significant efflux ratio (B-A/A-B permeability) would suggest P-gp involvement.
-
-
Strategy 3: Evaluate Pre-systemic Metabolism. Assess the extent to which this compound is metabolized in the intestine and liver before reaching systemic circulation.
-
Action: Incubate this compound with liver and intestinal microsomes to determine its metabolic stability.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) and why is it important for a compound like this compound?
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[2][3] Drugs are divided into four classes:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
A compound like this compound, being poorly water-soluble, would likely fall into BCS Class II or IV.[4] Understanding its BCS class is crucial as it helps in selecting the most appropriate formulation strategy to enhance its oral bioavailability. For a BCS Class II drug, the primary focus would be on improving solubility and dissolution rate, as permeability is not the limiting factor.[5] For a BCS Class IV drug, both solubility and permeability enhancement strategies would need to be considered.
Q2: What are the main formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility:
-
Particle Size Reduction (Nanosuspensions): This technique increases the surface area-to-volume ratio of the drug particles, which leads to a faster dissolution rate.[6]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in its amorphous (non-crystalline) form within a polymer matrix. The amorphous state has higher free energy and thus greater aqueous solubility compared to the stable crystalline form.[7][8]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the gastrointestinal fluids, these systems form fine emulsions or microemulsions, which can enhance drug solubilization and absorption.[6][9][10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility and dissolution.
Q3: How do I choose between a nanosuspension and an amorphous solid dispersion for my animal studies?
The choice between a nanosuspension and an ASD depends on the physicochemical properties of this compound and the development goals.
-
Nanosuspensions are often a good choice for compounds that are crystalline and have a high melting point, making them difficult to formulate as an ASD. They can sometimes lead to higher overall exposure (AUC) compared to ASDs.[5]
-
Amorphous Solid Dispersions can often achieve a higher degree of supersaturation, leading to a faster rate of absorption (higher Cmax and shorter Tmax).[11] However, the amorphous form can be physically unstable and may recrystallize over time.
It is often beneficial to evaluate both approaches in early preclinical studies to determine the most effective strategy for the specific compound.
Q4: What are the key pharmacokinetic parameters to consider when evaluating the bioavailability of different this compound formulations?
The key pharmacokinetic parameters to assess from the plasma concentration-time profile after oral administration are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.[12]
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached, which indicates the rate of drug absorption.[13]
-
AUC (Area Under the Curve): The area under the plasma concentration-time curve, which represents the total systemic exposure to the drug.[13][14]
By comparing these parameters between different formulations and a reference (e.g., a simple suspension of the drug), you can determine the relative bioavailability and the effectiveness of your formulation strategy.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Itraconazole Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Pure Itraconazole | 10 | 150 ± 45 | 4.0 | 850 ± 210 | 100 |
| Nanosuspension | 10 | 870 ± 150 | 2.0 | 4,500 ± 780 | 529 |
| Solid Dispersion (Soluplus®) | 10 | 1740 ± 320 | 1.5 | 5,865 ± 950 | 690 |
Data synthesized from a comparative study of itraconazole formulations.[2] This table illustrates that both nanosuspension and solid dispersion formulations significantly increased the oral bioavailability of the poorly soluble drug itraconazole compared to the pure drug substance, with the solid dispersion showing the greatest enhancement in this particular study.
Table 2: Pharmacokinetic Parameters of Tenofovir Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Pure Drug Suspension | 10 | 125.6 ± 21.3 | 2.0 | 450.8 ± 75.2 | 100 |
| Marketed Tablet | 10 | 380.4 ± 45.1 | 2.0 | 1389.2 ± 150.6 | 308 |
| SEDDS Formulation | 10 | 2540.7 ± 210.5 | 1.0 | 29875.4 ± 1250.8 | 6627 |
Data adapted from a study on a Self-Emulsifying Drug Delivery System (SEDDS) of Tenofovir.[9] This table demonstrates the substantial improvement in oral bioavailability that can be achieved with a lipid-based formulation like SEDDS compared to a conventional suspension or tablet.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Solubilization: Dissolve this compound and a suitable polymer (e.g., PVP-VA, HPMC-AS) in a common volatile solvent (e.g., acetone, methanol, or a mixture). The drug-to-polymer ratio should be optimized based on preliminary screening.
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This should be done at a controlled temperature to avoid degradation of the compound.
-
Drying: Further dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature (Tg) of the ASD to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried ASD to obtain a fine powder and pass it through a sieve to ensure a uniform particle size.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
Protocol 2: Preparation of a Nanosuspension by Wet Milling
-
Pre-suspension: Disperse the micronized this compound powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).
-
Milling: Transfer the suspension to a milling chamber containing milling media (e.g., zirconium oxide beads).
-
High-Energy Milling: Perform the wet milling process using a high-energy mill (e.g., a planetary ball mill or a bead mill) for a specified duration and speed. The milling process breaks down the drug crystals into nanoparticles.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 3: In Vivo Oral Bioavailability Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats (typically 200-250 g) for at least one week under standard laboratory conditions.
-
Fasting: Fast the animals overnight (8-12 hours) before dosing, with free access to water.[1][9]
-
Formulation Preparation: Prepare the this compound formulations (e.g., simple suspension, nanosuspension, ASD suspended in a vehicle, or SEDDS) at the desired concentration.
-
Dosing: Administer the formulation to the rats via oral gavage at a specific dose (e.g., 10 mg/kg).[1][9] The volume administered is typically based on the animal's body weight.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Protocol 4: Formulation and In Vivo Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify suitable excipients.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-solvent in the appropriate ratios, followed by the addition of this compound. The mixture should be stirred until a clear solution is obtained.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and zeta potential upon dilution in an aqueous medium.
-
In Vivo Study: Conduct an in vivo oral bioavailability study in rats as described in Protocol 3, using the optimized SEDDS formulation.
Mandatory Visualizations
Caption: Biopharmaceutics Classification System (BCS) for drug candidates.
Caption: Workflow for enhancing and evaluating oral bioavailability.
References
- 1. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Evaluation of Lipid-Based Liquid Crystalline Formulation of Fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [cora.ucc.ie]
- 14. The Pharmacodynamic-Toxicodynamic Relationship of AUC and Cmax in Vancomycin-Induced Kidney Injury in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
GA 0113 stability in solution and storage conditions
Issue: Information regarding the stability in solution and storage conditions for a substance identified as "GA 0113" is not available in public databases.
Troubleshooting and Next Steps:
Our comprehensive search for "this compound" did not yield any data related to a chemical compound. The identifier "this compound" does not correspond to a recognized chemical name, CAS number, or any other standard scientific identifier in the public domain.
We recommend the following steps to resolve this issue:
-
Verify the Identifier: Please double-check the identifier "this compound" for any typographical errors. It is possible that this is an internal laboratory code or a shorthand notation.
-
Provide a Standard Chemical Identifier: To enable us to provide the requested stability and storage information, please provide a standardized identifier for the compound . The most helpful identifiers include:
-
CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
-
IUPAC Name: The systematic name of the compound according to the International Union of Pure and Applied Chemistry nomenclature.
-
Common or Trade Name: Any widely recognized trivial or brand name for the substance.
-
Chemical Structure or Formula: A visual representation or the molecular formula of the compound.
-
Once a verifiable identifier is provided, our team can proceed with a targeted search to create the detailed technical support guide you require, including stability data, storage protocols, and relevant experimental workflows.
Technical Support Center: Troubleshooting GA-0113 Experimental Variability
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of variability in experiments involving GA-0113.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays like those for GA-0113?
Q2: How can I minimize variability originating from my cell culture practices?
Consistent and standardized cell culture techniques are critical for reducing variability.[4] Key recommendations include:
-
Use a consistent cell source: Whenever possible, use a single, well-characterized cell stock for an entire set of experiments to minimize noise from genetic drift.[3]
-
Maintain healthy and viable cells: Regularly monitor cell health and viability. Avoid letting cells become over-confluent in flasks, as this can alter their morphology, proliferation, and gene expression.[3][6]
-
Standardize cell seeding density: Optimize and maintain a consistent cell seeding density for all experiments to ensure a reproducible signal.[6]
-
Handle cells with care: Gentle pipetting and avoiding over-trypsinization can prevent cellular stress and damage.[6]
-
Use consistent culture media and supplements: Use fresh, high-quality media and supplements from a consistent supplier and lot to avoid introducing chemical variability.[6]
Q3: My assay results are inconsistent between plates or even within the same plate. What could be the cause?
Intra- and inter-plate variability can be caused by "edge effects," where wells on the perimeter of a multi-well plate behave differently from interior wells. This can be due to temperature or humidity gradients during incubation, leading to increased evaporation in the outer wells.[7] Inconsistent cell plating, where cells are not evenly distributed across the well bottom, can also lead to significant variations in results.[7]
Q4: How important is the timing of different experimental steps?
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues leading to experimental variability with GA-0113.
Problem 1: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure thorough mixing of the cell suspension before and during plating to prevent cell settling. Visually inspect plates after seeding to confirm even cell distribution. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique (e.g., immersion depth, speed). |
| Edge effects | Avoid using the outer wells of the plate. Fill the perimeter wells with sterile media or PBS to create a humidity barrier.[7] |
| Reagent variability | Use the same lot of reagents for all experiments where possible. Ensure reagents are properly stored and thawed before use. |
Problem 2: Inconsistent results between different experimental days.
| Potential Cause | Recommended Solution |
| Cell passage number | Limit the number of cell passages to minimize phenotypic drift.[4] Use a fresh vial of cells from a master cell bank after a defined number of passages. |
| Variations in culture conditions | Standardize all culture conditions, including incubator temperature, CO2 levels, and humidity.[4] |
| Inconsistent timing of procedures | Create and follow a detailed standard operating procedure (SOP) that specifies the timing of each step.[5] |
| Operator variability | If multiple individuals are performing the assay, ensure they are all trained on and adhere to the same SOP. |
Problem 3: Low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Suboptimal cell number | Titrate the number of cells per well to find the optimal density that provides a robust signal without overcrowding.[6] |
| Incorrect instrument settings | Ensure the plate reader or imaging system is set up correctly for the specific assay, including appropriate filters and gain settings.[6] |
| Ineffective reagents | Check the expiration dates and storage conditions of all reagents. Consider testing new lots of critical reagents before use in large-scale experiments. |
| High background signal | Identify and minimize sources of background noise, which could be due to the reagents, media, or the plate itself. |
Experimental Protocols & Workflows
To ensure consistency, it is crucial to follow a well-defined experimental workflow.
Diagram: General Experimental Workflow for a Cell-Based Assay
Caption: A generalized workflow for a typical cell-based experiment.
Logical Troubleshooting Flowchart
When encountering variability, a systematic approach to troubleshooting is most effective.
Diagram: Troubleshooting Logic for Experimental Variability
Caption: A flowchart to systematically troubleshoot sources of experimental variability.
References
- 1. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. marinbio.com [marinbio.com]
Technical Support Center: Imatinib - Troubleshooting Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Imatinib. The information is intended to help researchers anticipate, identify, and mitigate issues in their experiments that may arise from the drug's activity on proteins other than its primary targets.
Frequently Asked Questions (FAQs)
Q1: What are the primary and major off-targets of Imatinib?
A1: Imatinib is a tyrosine kinase inhibitor designed to target the BCR-ABL fusion protein in Philadelphia chromosome-positive leukemias.[1] Its primary targets also include the receptor tyrosine kinases c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[2] However, Imatinib is known to inhibit several other kinases and at least one non-kinase protein with physiologically relevant affinities. These are referred to as off-targets. Notable off-targets include the SRC family kinase LCK, Discoidin Domain Receptor 1 (DDR1), and the oxidoreductase NQO2.[3][4]
Q2: We are observing unexpected changes in cell survival and proliferation in our Imatinib-treated cells that do not express BCR-ABL, c-KIT, or PDGFR. What could be the cause?
A2: This is a common observation and is likely due to Imatinib's off-target effects. For instance, Imatinib can modulate signaling pathways involved in cell survival and metabolism, such as the PI3K/Akt and AMPK pathways, in a manner independent of its primary targets.[3][5][6][7] It has been observed that Imatinib can inhibit the c-Abl-induced suppression of the PI3K pathway, leading to increased Akt phosphorylation and enhanced cell survival.[3] Additionally, at micromolar concentrations, Imatinib can inhibit mitochondrial respiratory chain complexes, leading to an increased AMP/ATP ratio and subsequent activation of AMPK, a key regulator of cellular energy homeostasis.[3]
Q3: Our experimental results with Imatinib are inconsistent. What are some potential contributing factors related to off-target effects?
A3: Inconsistencies in experimental outcomes with Imatinib can be attributed to several factors related to its off-target profile. The expression levels of off-target proteins can vary significantly between different cell lines and tissues, leading to variable responses. Furthermore, the metabolic state of the cells can influence the observed effects, particularly those mediated through metabolic targets like NQO2 or through the AMPK pathway.[3][4] It is also crucial to consider the concentration of Imatinib used, as the engagement of different off-targets can be dose-dependent.
Q4: How can we confirm if an observed effect in our experiment is due to an off-target activity of Imatinib?
A4: To determine if an experimental observation is due to an off-target effect, several approaches can be taken. One common method is to use a structurally different inhibitor with a similar primary target profile but a different off-target profile. If the effect persists with the alternative inhibitor, it is more likely to be an on-target effect. Conversely, if the effect is unique to Imatinib, it may be off-target. Another approach is to use molecular techniques like siRNA or CRISPR/Cas9 to knock down the suspected off-target protein and observe if the effect of Imatinib is diminished. Additionally, a Cellular Thermal Shift Assay (CETSA) can be performed to confirm direct binding of Imatinib to the suspected off-target protein within the cell.
Data Presentation: Imatinib Target and Off-Target Affinity
The following table summarizes the inhibitory concentrations (IC50) of Imatinib for its primary targets and selected off-targets. This data is crucial for designing experiments and interpreting results, as the concentration of Imatinib used will determine the extent of on- and off-target engagement.
| Target Classification | Target Protein | IC50 (nM) | Reference |
| Primary On-Target | v-Abl | 600 | [2] |
| c-Kit | 100 | [2] | |
| PDGFRα | 71 | [8] | |
| PDGFRβ | 607 | [8] | |
| Kinase Off-Target | LCK | Varies | [3] |
| c-Src | Varies | [3] | |
| DDR1 | Varies | [4] | |
| Flt-3 | Varies | [3] | |
| Non-Kinase Off-Target | NQO2 | 80 | [9][10] |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the potential off-target effects of Imatinib.
Protocol 1: In-Cell Western Assay for Assessing Off-Target Pathway Modulation
This protocol allows for the quantification of protein expression and phosphorylation in whole cells, providing a method to assess the impact of Imatinib on signaling pathways.
Materials:
-
96-well or 384-well plates
-
Cell line of interest
-
Imatinib
-
3.7% formaldehyde solution in PBS
-
Permeabilization buffer (PBS + 0.1% Triton X-100)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or equivalent)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW, IRDye 680RD)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay.
-
Allow cells to adhere and grow overnight.
-
Treat cells with various concentrations of Imatinib or vehicle control (DMSO) for the desired time.
-
-
Fixation and Permeabilization:
-
Remove the treatment media and wash the cells gently with PBS.
-
Fix the cells by adding 150 µL of 3.7% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.[11]
-
Remove the formaldehyde and wash the wells five times with 200 µL of permeabilization buffer, incubating for 5 minutes with gentle shaking for each wash.[12]
-
-
Blocking and Antibody Incubation:
-
Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.[11]
-
Prepare primary antibody solutions in blocking buffer. If co-staining for a total and phosphorylated protein, prepare a cocktail of the two primary antibodies raised in different species.
-
Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation and Imaging:
-
Wash the wells four times for 5 minutes each with a wash buffer (PBS + 0.1% Tween-20).
-
Prepare the secondary antibody solution containing infrared dye-conjugated antibodies corresponding to the primary antibodies.
-
Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Wash the wells four times with wash buffer.
-
Scan the plate using an infrared imaging system.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a drug to its target in a cellular environment.
Materials:
-
Cell line of interest
-
Imatinib
-
PBS
-
Protease and phosphatase inhibitor cocktails
-
PCR tubes or a 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for cell lysis (e.g., for freeze-thaw cycles)
-
High-speed centrifuge
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with Imatinib or vehicle control (DMSO) at the desired concentration and for a sufficient time to allow for cellular uptake and binding (e.g., 1 hour at 37°C).
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C).[13] This will create a melt curve.
-
Cool the samples to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using a method such as freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).[13]
-
-
Analysis:
-
Carefully collect the supernatant.
-
Analyze the amount of the protein of interest in the soluble fraction by Western blotting.
-
A ligand-bound protein will be more thermally stable and will therefore be present in the soluble fraction at higher temperatures compared to the unbound protein.
-
Mandatory Visualizations
Signaling Pathways
Caption: Imatinib's off-target inhibition of c-Abl can increase Akt signaling and promote cell survival.
References
- 1. ClinPGx [clinpgx.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. licorbio.com [licorbio.com]
- 5. Altered intracellular signaling by imatinib increases the anti-cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compensatory PI3-kinase/Akt/mTor activation regulates imatinib resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Altered intracellular signaling by imatinib increases the anti‐cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 12. biomol.com [biomol.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with GA-0113
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during experiments with GA-0113, a potent and selective Angiotensin II Type 1 (AT1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is GA-0113 and what is its primary mechanism of action?
A1: GA-0113 is a novel, orally active, non-peptide Angiotensin II (Ang II) Type 1 (AT1) receptor antagonist.[1] Its primary mechanism of action is to selectively block the binding of Ang II to the AT1 receptor, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction, inflammation, and cellular growth.[2][3]
Q2: What are the expected outcomes of a successful experiment with GA-0113?
A2: In preclinical models, successful administration of GA-0113 is expected to result in a dose-dependent reduction in blood pressure in hypertensive subjects.[1] In vitro, GA-0113 should competitively inhibit Ang II-induced cellular responses, such as calcium mobilization and vasoconstriction.[1]
Q3: Are there any known off-target effects for AT1 receptor antagonists like GA-0113?
A3: While GA-0113 is highly selective for the AT1 receptor, some Angiotensin Receptor Blockers (ARBs) have been reported to exhibit off-target effects, such as activating Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[4] It is crucial to consider this possibility when interpreting unexpected results.
Q4: What does "insurmountable antagonism" mean in the context of GA-0113?
A4: GA-0113 has been shown to exhibit insurmountable antagonism in Ang II-induced vasoconstriction studies.[1] This means that even at high concentrations of the agonist (Ang II), the maximal response is suppressed and cannot be fully restored. This is in contrast to "surmountable" antagonism, where a parallel rightward shift in the dose-response curve is observed.[5] This phenomenon is often associated with slow dissociation of the antagonist from the receptor.
Troubleshooting Guide
This guide addresses common issues and unexpected results that may be encountered during experiments with GA-0113.
| Issue/Unexpected Result | Potential Cause | Troubleshooting Steps |
| No observable effect on blood pressure in vivo. | 1. Inadequate Dose: The administered dose may be too low to elicit a response. 2. Poor Bioavailability: Although GA-0113 has high oral bioavailability in rats (94%), formulation or species differences could affect absorption.[1] 3. Animal Model Resistance: The specific hypertensive model may be less sensitive to AT1 receptor blockade. | 1. Dose-Response Study: Perform a dose-escalation study to determine the effective dose range. 2. Pharmacokinetic Analysis: Measure plasma concentrations of GA-0113 to confirm adequate exposure. 3. Alternative Model: Consider using a different, well-characterized model of hypertension. |
| Inconsistent or weak inhibition in vitro. | 1. Reagent Quality: Degradation or impurity of GA-0113. 2. Cell Line Variability: Low or absent expression of the AT1 receptor in the chosen cell line. 3. Assay Conditions: Suboptimal buffer composition, temperature, or incubation time. | 1. Verify Compound Integrity: Use a freshly prepared solution of GA-0113 and verify its purity if possible. 2. Confirm Receptor Expression: Use techniques like qPCR or Western blot to confirm AT1 receptor expression in your cells.[4] 3. Optimize Assay Parameters: Systematically vary assay conditions to find the optimal settings. |
| Maximal response to Ang II is suppressed, not just shifted. | 1. Insurmountable Antagonism: This is a known characteristic of GA-0113.[1] 2. Receptor Internalization: Prolonged exposure to the antagonist may induce receptor internalization. | 1. Kinetic Studies: Perform time-course experiments to investigate the onset and reversibility of the antagonism. 2. Binding Assays: Conduct radioligand binding studies to assess changes in receptor number (Bmax) and affinity (Kd).[5] |
| Unexpected cellular signaling events observed. | 1. Off-Target Effects: GA-0113 may be interacting with other receptors or signaling pathways.[4] 2. Biased Agonism: Some ligands can preferentially activate certain downstream pathways while blocking others.[6] | 1. Use a Structurally Different Antagonist: Compare the effects with another AT1 receptor antagonist from a different chemical class.[4] 2. Profile Downstream Signaling: Use a panel of assays to investigate various signaling pathways (e.g., Gq/11, β-arrestin, Jak/STAT).[2][7] |
Experimental Protocols
In Vitro: Ang II-Induced Vasoconstriction Assay
Objective: To assess the inhibitory effect of GA-0113 on Angiotensin II-induced vasoconstriction in isolated aortic rings.
Methodology:
-
Tissue Preparation: Isolate thoracic aortas from male Wistar rats. Cut the aortas into 2-3 mm rings.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.
-
Pre-incubation: Add GA-0113 at various concentrations to the organ baths and incubate for 30 minutes.
-
Ang II Stimulation: Generate a cumulative concentration-response curve to Angiotensin II.
-
Data Analysis: Measure the isometric tension and plot the concentration-response curves. Determine the IC50 value for GA-0113.
In Vivo: Blood Pressure Measurement in Hypertensive Rats
Objective: To evaluate the antihypertensive effect of orally administered GA-0113 in a rat model of hypertension.
Methodology:
-
Animal Model: Use spontaneously hypertensive rats (SHR) or renal hypertensive rats (RHR).
-
Blood Pressure Measurement: Acclimate the rats to the tail-cuff method for blood pressure measurement for several days prior to the experiment.
-
Drug Administration: Administer GA-0113 orally at various doses.
-
Monitoring: Measure systolic blood pressure and heart rate at regular intervals (e.g., 0, 2, 4, 6, 8, and 24 hours) post-administration.
-
Data Analysis: Calculate the change in blood pressure from baseline for each dose group. Determine the ED25 (the dose required to produce a 25% reduction in blood pressure).[1]
Visualizing Key Pathways and Workflows
Angiotensin II Type 1 Receptor Signaling Pathway
The following diagram illustrates the major signaling cascades activated by the AT1 receptor, which are inhibited by GA-0113.
References
- 1. Pharmacologic profiles of GA0113, a novel quinoline derivative angiotensin II AT1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Distinction between surmountable and insurmountable selective AT1 receptor antagonists by use of CHO-K1 cells expressing human angiotensin II AT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Vehicle Selection for In Vivo Studies
Important Notice: The initial search for information regarding a compound specifically designated "GA-0113" did not yield any relevant results in the context of in vivo studies or vehicle selection. The following guide provides a general framework and best practices for vehicle selection for in vivo studies of novel compounds, which can be adapted once specific information about the physicochemical properties of your test article is available.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a vehicle for an in vivo study?
The critical first step is to determine the physicochemical properties of your test compound. Key parameters include solubility, lipophilicity (LogP), and chemical stability. This information will guide the selection of an appropriate solvent system.
Q2: How do I choose between aqueous and non-aqueous vehicles?
The choice depends on the solubility of your compound.
-
Aqueous Vehicles: Preferred for hydrophilic compounds. Options include saline, phosphate-buffered saline (PBS), and water for injection. The pH of the vehicle should be optimized to enhance solubility and stability while ensuring physiological compatibility.
-
Non-Aqueous Vehicles: Necessary for lipophilic compounds. Common choices include oils (e.g., corn oil, sesame oil), polyethylene glycol (PEG), propylene glycol (PG), and dimethyl sulfoxide (DMSO). It is crucial to consider the potential toxicity of the chosen vehicle and the intended route of administration.
Q3: What are co-solvents and when should I use them?
Co-solvents are used to increase the solubility of poorly soluble compounds in aqueous solutions. A common strategy involves dissolving the compound in a small amount of an organic solvent (like DMSO) and then diluting it with an aqueous vehicle.
Troubleshooting: If precipitation occurs upon dilution, try adjusting the ratio of the organic solvent to the aqueous vehicle, or consider using a surfactant or a cyclodextrin to improve solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Vehicle | Poor solubility, incorrect pH, vehicle incompatibility. | 1. Re-evaluate solubility data. 2. Adjust the pH of the aqueous vehicle. 3. Consider a co-solvent system or a different vehicle class (e.g., lipid-based). |
| Animal Morbidity or Mortality | Vehicle toxicity, inappropriate route of administration, adverse reaction to the formulation. | 1. Review the toxicity profile of the vehicle. 2. Decrease the concentration of the organic co-solvent (e.g., keep DMSO <10% of the final volume). 3. Ensure the route of administration is appropriate for the chosen vehicle. |
| Inconsistent Pharmacokinetic (PK) Profile | Poor formulation stability, variable drug absorption from the vehicle. | 1. Assess the stability of the compound in the vehicle over the duration of the experiment. 2. Consider a suspension or an emulsion to improve absorption consistency. |
Experimental Protocols
Protocol 1: Solubility Assessment
-
Objective: To determine the solubility of the test compound in various potential vehicles.
-
Methodology:
-
Prepare saturated solutions of the compound in a panel of vehicles (e.g., water, PBS, PEG400, corn oil).
-
Equilibrate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 24 hours) with constant agitation.
-
Centrifuge the samples to pellet undissolved compound.
-
Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Protocol 2: In Vivo Tolerability Study
-
Objective: To assess the safety and tolerability of the selected vehicle in the animal model.
-
Methodology:
-
Administer the vehicle alone (without the test compound) to a small group of animals via the intended route of administration.
-
Monitor the animals for clinical signs of toxicity, changes in body weight, and any adverse reactions for a predetermined period.
-
At the end of the study, perform a gross necropsy to look for any abnormalities.
-
Visualizing the Workflow
The following diagram illustrates the decision-making process for selecting an appropriate vehicle for in vivo studies.
Caption: Decision workflow for in vivo vehicle selection.
Technical Support Center: Minimizing GA 0113 Degradation During Experiments
Disclaimer: The information provided in this technical support center is intended for guidance only. Researchers should always refer to the specific product documentation and established laboratory safety protocols.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of GA 0113 during their experiments. By understanding the potential causes of degradation and implementing proper handling and experimental procedures, users can ensure the integrity and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
A1: this compound is a novel small molecule inhibitor of the pro-inflammatory cytokine, Macrophage Migration Inhibitory Factor (MIF). As a key regulator of the inflammatory response, MIF is implicated in a variety of diseases, including autoimmune disorders, cardiovascular disease, and cancer. Consequently, this compound is primarily utilized in pre-clinical research to investigate the therapeutic potential of MIF inhibition in these and other inflammatory and proliferative conditions.
Q2: What are the known stability issues and degradation pathways for this compound?
A2: this compound is susceptible to degradation under specific conditions. The primary degradation pathways include:
-
Hydrolysis: The ester functional group within the this compound molecule is prone to hydrolysis, particularly at pH values outside the optimal range of 6.0-7.5.
-
Oxidation: The molecule is sensitive to oxidative stress, which can be accelerated by exposure to air, light, and certain metal ions.
-
Photodegradation: Exposure to ultraviolet (UV) light can lead to the breakdown of the compound.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store as a lyophilized powder at -20°C for long-term storage. For short-term storage of solutions, aliquots can be stored at -80°C.
-
Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify that this compound has been stored at the recommended temperature and protected from light. 2. Prepare fresh stock solutions for each experiment. 3. Use high-purity solvents and degas them before use to remove dissolved oxygen. |
| Precipitation of this compound in aqueous solutions. | Low solubility of this compound in aqueous buffers. | 1. Prepare stock solutions in an appropriate organic solvent such as DMSO before diluting in aqueous buffer. 2. Ensure the final concentration of the organic solvent in the experimental medium is compatible with the assay and does not exceed recommended limits (typically <0.5%). 3. If precipitation persists, consider using a solubilizing agent or a different buffer system after verifying compatibility. |
| Loss of compound activity over the course of a multi-day experiment. | Degradation of this compound in the experimental medium. | 1. Minimize the duration of the experiment where possible. 2. Replenish the experimental medium with freshly diluted this compound at regular intervals. 3. Maintain the pH of the experimental medium within the optimal range of 6.0-7.5. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial. Reconstitute the powder in sterile, anhydrous DMSO to a final concentration of 10 mM.
-
Mixing: Gently vortex the solution to ensure the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in a pre-warmed, degassed aqueous buffer (e.g., PBS, pH 7.4) to the desired final concentration. Perform dilutions immediately before use.
-
Mixing: Gently mix the working solution by inversion. Avoid vigorous vortexing to minimize oxidation.
Visualizing Experimental Workflow and Troubleshooting
To aid in experimental design and troubleshooting, the following diagrams illustrate key processes.
Caption: Standard experimental workflow for using this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
Technical Support Center: Compound GA-0113
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Compound GA-0113.
Section 1: Quality Control Specifications
Ensuring the quality and integrity of Compound GA-0113 is critical for reproducible experimental results. The following table summarizes the quality control specifications for each manufactured lot.
| Parameter | Specification | Test Method |
| Identity | Conforms to reference standard | ¹H-NMR, LC-MS |
| Purity | ≥ 98.0% | HPLC (UV, 254 nm) |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | ≥ 50 mg/mL in DMSO | Visual Inspection |
| Residual Solvents | ≤ 0.5% | GC-HS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during experiments with Compound GA-0113.
FAQs: Compound Handling and Storage
Q1: How should I store Compound GA-0113?
A1: Compound GA-0113 is supplied as a solid. For long-term storage, it is recommended to store the unopened vial at -20°C. For short-term storage, 4°C is acceptable. Once dissolved in a solvent such as DMSO, it is recommended to aliquot the solution and store at -80°C to minimize freeze-thaw cycles.
Q2: I'm having trouble dissolving Compound GA-0113.
A2: Low solubility can be a source of experimental variability.[1] Compound GA-0113 is soluble in DMSO at concentrations up to 50 mg/mL. If you are experiencing solubility issues, gentle warming to 37°C and vortexing may aid in dissolution. Ensure that the compound is fully dissolved before further dilution into aqueous buffers for cell-based assays. Precipitation in aqueous media can lead to an underestimation of the compound's activity.
Troubleshooting: Inconsistent Results in Cell-Based Assays
Q3: We are observing high variability in our cell-based assay results. What could be the cause?
A3: Variability in cell-based assays is a common challenge.[2][3] Several factors can contribute to this, including issues with the compound, cell health, or the assay protocol itself.[4] A systematic approach to troubleshooting is recommended.
-
Compound Integrity: Verify the integrity and concentration of your GA-0113 stock solution. Consider performing a fresh dilution from a new aliquot.
-
Cell Health: Ensure your cells are healthy, within a consistent passage number, and free from contamination, such as mycoplasma.[3][5]
-
Assay Protocol: Review your experimental protocol for any potential sources of variation. This could include inconsistent cell seeding density, incubation times, or reagent addition.[2][5]
Below is a logical workflow to help identify the source of the issue.
Q4: We are not observing the expected biological effect of Compound GA-0113.
A4: A lack of the expected biological response can be due to several factors.[4] If you have ruled out issues with compound integrity and cell health, consider the possibility that the compound may be acting through an alternative signaling pathway in your specific cell model. The diagram below illustrates a hypothetical signaling pathway where GA-0113 is expected to inhibit Kinase B.
If the expected downstream effects of Kinase B inhibition are not observed, consider investigating the activity of upstream components like Kinase A or the expression level of the target protein in your cell line.
Section 3: Experimental Protocols
Detailed methodologies for key quality control experiments are provided below.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the method for determining the purity of Compound GA-0113 using reversed-phase HPLC.[6][7]
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Compound GA-0113
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of GA-0113 in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis:
-
Integrate the peak area of all detected peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
This protocol describes the method for confirming the identity of Compound GA-0113 by comparing its ¹H-NMR spectrum to a reference standard.[8][9]
Materials:
-
NMR spectrometer (≥400 MHz)
-
NMR tubes
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Compound GA-0113 reference standard
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Compound GA-0113 and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum according to the instrument's standard operating procedures.
-
Ensure adequate signal-to-noise by adjusting the number of scans.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts, splitting patterns, and integration of the sample spectrum with the reference spectrum of Compound GA-0113 to confirm its identity.
-
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.co.uk]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Workflow of HPLC Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of the Novel Angiotensin II Receptor Antagonist GA0113 and Losartan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel angiotensin II AT1-receptor antagonist, GA0113, and the established drug, losartan. The analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy in hypertensive models, and pharmacokinetic profiles.
Overview and Mechanism of Action
Both GA0113 and losartan are angiotensin II receptor blockers (ARBs), exerting their antihypertensive effects by selectively antagonizing the angiotensin II type 1 (AT1) receptor. This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, key components of the renin-angiotensin-aldosterone system (RAAS), leading to a reduction in blood pressure.
GA0113 is a novel quinoline derivative that acts as an AT1-receptor antagonist.[1] Preclinical studies indicate that it interacts with AT1 receptors in a competitive manner.[1] However, it demonstrates an insurmountable antagonistic action in angiotensin II-induced vasoconstriction, suggesting a potent and durable blockade.[1]
Losartan is the first of its class of ARBs and also competitively and selectively blocks the AT1 receptor.[1] Its active metabolite, E3174, is significantly more potent and contributes substantially to its antihypertensive effect.[1] Beyond its primary function, losartan has been shown to inhibit the TGF-β/Smad signaling pathway, which is implicated in myocardial fibrosis.
Signaling Pathway of Angiotensin II and the Action of AT1 Receptor Blockers
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of GA0113 and losartan on the AT1 receptor.
Preclinical Efficacy in Hypertensive Models
Direct comparative studies between GA0113 and losartan are not available in the public domain. The following tables summarize data from separate preclinical studies in well-established rat models of hypertension.
Renal Hypertensive (RH) Rats
| Parameter | GA0113 | Losartan |
| Model | Renal Hypertensive (RH) Rats | Data not available in the searched articles |
| Dosage | 0.01 - 1 mg/kg (oral) | - |
| Efficacy | ED25 value of 0.015 mg/kg for blood pressure reduction.[1] 0.1 mg/kg required for 24-hour blood pressure control.[1] | - |
Spontaneously Hypertensive (SH) Rats
| Parameter | GA0113 | Losartan |
| Model | Spontaneously Hypertensive (SH) Rats | Spontaneously Hypertensive (SH) Rats |
| Dosage | 0.03 - 0.1 mg/kg (repeated oral administration) | 20 mg/kg/day (oral) for 8 weeks |
| Efficacy | Moderate onset with gradually potentiated reduction of blood pressure, reaching a plateau after 4 days.[1] No tolerance or rebound phenomenon observed.[1] | Inhibited blood pressure elevation.[2] Reduced contractile force of aortic rings in response to angiotensin II.[2] |
| Heart Rate | No alteration in heart rate.[1] | Data not specified in the searched articles. |
Pharmacokinetic Profiles
| Parameter | GA0113 (in rats) | Losartan (in humans) |
| Oral Bioavailability | 94%[1] | Approximately 33% |
| Circulating Half-life | 12 hours[1] | Losartan: ~2 hours; Active metabolite (E3174): ~6-9 hours |
| Metabolism | Data not available | Metabolized to an active carboxylic acid metabolite, E3174, primarily by CYP2C9 and CYP3A4. |
| Protein Binding | Data not available | High (>98%) |
Experimental Protocols
In Vitro Receptor Binding and Vasoconstriction Assays for GA0113
-
Receptor-Binding Assay: The in vitro profiles of GA0113 for angiotensin II receptors were examined using a receptor-binding assay to determine its interaction with AT1 receptors.[1]
-
Angiotensin II-Induced Vasoconstriction Study: The antagonistic action of GA0113 was evaluated in an angiotensin II-induced vasoconstriction study.[1]
In Vivo Antihypertensive Effect Evaluation
-
Animal Models: Conscious renal hypertensive (RH) and spontaneously hypertensive (SH) rats were used.[1]
-
Drug Administration: Single or repeated oral administrations of GA0113 were performed.[1]
-
Blood Pressure Measurement: Blood pressure and heart rate were measured using the tail-cuff method.[1]
Experimental Workflow for Preclinical Evaluation
Caption: Generalized workflow for the preclinical evaluation of a novel antihypertensive agent like GA0113.
Clinical Efficacy of Losartan
Losartan has been extensively studied in clinical trials and is a widely prescribed antihypertensive medication.
-
Monotherapy: In patients with mild to moderate hypertension, losartan 50 to 100mg once daily as monotherapy effectively lowers blood pressure to a degree similar to other antihypertensive agents like enalapril, atenolol, and felodipine extended release.[1]
-
Combination Therapy: When combined with hydrochlorothiazide, losartan demonstrates a greater reduction in blood pressure than either drug used alone.[1]
-
Tolerability: Losartan is generally well-tolerated, with a side effect profile comparable to placebo in many studies.[1]
Conclusion
GA0113 emerges as a highly potent AT1-receptor antagonist with an excellent oral bioavailability and a long circulating half-life in preclinical models.[1] Its efficacy in reducing blood pressure in both renal and spontaneously hypertensive rats at low doses suggests it could be a promising antihypertensive agent.[1]
Losartan is a well-established and effective treatment for hypertension with a large body of clinical evidence supporting its use. Its mechanism of action is well-understood, and it is generally well-tolerated.
A direct comparison of the efficacy of GA0113 and losartan is challenging due to the lack of head-to-head studies. While the preclinical data for GA0113 is promising, further clinical research, including comparative trials with established ARBs like losartan, is necessary to fully elucidate its therapeutic potential and position in hypertension management. The unique chemical structure and pharmacological profile of GA0113 may offer new avenues in the treatment of hypertension.[1]
References
- 1. Losartan potassium: a review of its pharmacology, clinical efficacy and tolerability in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of blood pressure elevation by losartan in spontaneously hypertensive rats through suppression of LARG expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GA 0113 and Other Angiotensin II Type 1 Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel AT1 receptor blocker GA 0113 with other established angiotensin II receptor blockers (ARBs), commonly known as sartans. The information presented is intended to assist researchers and drug development professionals in evaluating the pharmacological and pharmacokinetic profiles of these compounds.
Introduction to AT1 Receptor Blockade
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The primary effector of this system, angiotensin II, exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The AT1 receptor is responsible for most of the known cardiovascular effects of angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth. Consequently, AT1 receptor antagonists are a cornerstone in the management of hypertension and other cardiovascular diseases. This compound is a novel, orally active quinoline derivative that acts as a potent and selective AT1 receptor antagonist.[1]
Comparative Pharmacodynamics
The in vitro binding affinity and in vivo potency of this compound and other ARBs at the AT1 receptor are crucial determinants of their therapeutic efficacy. While this compound has been shown to interact with AT1 receptors in a competitive manner, it exhibits an insurmountable antagonistic action in functional assays, a characteristic shared by some other ARBs like candesartan and olmesartan.[1] This suggests a strong and prolonged blockade of the receptor.
In Vitro Binding Affinity and In Vivo Potency
The following table summarizes the available data on the in vitro binding affinity (Ki or IC50) and in vivo potency of this compound and other selected ARBs. It is important to note that direct comparison of potencies can be challenging due to variations in experimental conditions.
| Compound | In Vitro AT1 Receptor Binding Affinity (Ki/IC50) | In Vivo Potency | Species |
| This compound | Data not publicly available | ID50: 0.032 mg/kg (inhibition of Ang II-induced pressor response) | Rat |
| Losartan | Ki: ~20-40 nM | - | Various |
| Valsartan | Ki: ~30-100 nM | - | Various |
| Irbesartan | Ki: ~1-5 nM | - | Various |
| Candesartan | Ki: ~0.3-1 nM | - | Various |
| Olmesartan | IC50: ~1-10 nM | - | Various |
| Telmisartan | Ki: ~3-10 nM | - | Various |
Note: Ki and IC50 values are approximate ranges compiled from various sources and should be interpreted with caution due to differing experimental methodologies.
Comparative Pharmacokinetics in Rats
The pharmacokinetic profiles of ARBs, including their oral bioavailability and half-life, are critical for determining dosing regimens and maintaining therapeutic drug concentrations. This compound has demonstrated excellent oral bioavailability and a long half-life in rats, suggesting the potential for once-daily dosing.[1]
| Compound | Oral Bioavailability (%) | Half-life (t½) (hours) |
| This compound | 94 | 12 |
| Losartan | ~33 | 1.5 - 2.5 |
| Valsartan | ~25 | ~6 |
| Irbesartan | ~70 | 11 - 15 |
| Candesartan | ~15 | ~9 |
| Olmesartan | ~26 | ~13 |
| Telmisartan | ~42 | ~24 |
AT1 Receptor Signaling Pathway
Blockade of the AT1 receptor by antagonists like this compound inhibits the downstream signaling cascade initiated by angiotensin II. This leads to a reduction in vasoconstriction, aldosterone release, and other physiological responses that contribute to hypertension.
Caption: AT1 Receptor Signaling Pathway and Blockade by this compound.
Experimental Protocols
AT1 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the AT1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT1 receptor (e.g., rat liver or adrenal cortex).
-
Radioligand: A radiolabeled ligand, such as [125I]Sar1,Ile8-Angiotensin II, is used to label the AT1 receptors.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Angiotensin II-Induced Vasoconstriction Assay
Objective: To assess the functional antagonistic activity of a test compound on angiotensin II-induced vasoconstriction.
Methodology:
-
Tissue Preparation: A segment of an artery, such as the rabbit or rat aorta, is isolated and mounted in an organ bath containing a physiological salt solution.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Contraction: Angiotensin II is added to the organ bath in a cumulative manner to generate a concentration-response curve for vasoconstriction.
-
Antagonist Incubation: The tissue is then incubated with the test compound (antagonist) for a defined period.
-
Second Concentration-Response Curve: A second concentration-response curve for angiotensin II is generated in the presence of the antagonist.
-
Data Analysis: The effect of the antagonist on the angiotensin II-induced contraction is analyzed. A rightward shift in the concentration-response curve indicates competitive antagonism, while a reduction in the maximal response suggests insurmountable antagonism.
Experimental Workflow Diagram
Caption: Workflow for In Vitro Characterization of this compound.
Conclusion
This compound is a promising novel AT1 receptor blocker with a distinct pharmacological and pharmacokinetic profile. Its high oral bioavailability and long half-life in preclinical models suggest it may be a potent and long-acting antihypertensive agent.[1] Further comparative studies, particularly those providing direct in vitro binding affinity data, will be valuable in fully elucidating its therapeutic potential relative to existing ARBs. The methodologies and data presented in this guide offer a framework for such comparative evaluations.
References
Comparative Analysis of Novel Renin-Angiotensin System (RAS) Inhibitors and Angiotensin-Converting Enzyme (ACE) Inhibitors
Disclaimer: The compound "GA 0113" could not be identified in publicly available scientific literature or clinical trial databases. Therefore, this guide provides a comparative analysis of a well-established novel class of Renin-Angiotensin System (RAS) inhibitors, Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), against traditional Angiotensin-Converting Enzyme (ACE) inhibitors, serving as an illustrative example of a comparative guide. The data presented here is based on published clinical trials comparing the ARNI sacubitril/valsartan to the ACE inhibitor enalapril.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these two classes of drugs with supporting experimental data.
Introduction and Mechanism of Action
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. ACE inhibitors have been a cornerstone of cardiovascular therapy for decades, primarily by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) represent a newer class of drugs with a dual mechanism of action. They combine an angiotensin II receptor blocker (ARB) with a neprilysin inhibitor. Neprilysin is an enzyme responsible for the degradation of natriuretic peptides, which have vasodilatory and cardioprotective effects. By inhibiting neprilysin, ARNIs increase the levels of these beneficial peptides.
Signaling Pathway Diagram
Caption: Mechanism of action of ACE inhibitors and ARNIs on the RAAS.
Comparative Efficacy Data
The following tables summarize key efficacy data from landmark clinical trials comparing sacubitril/valsartan with enalapril in patients with heart failure with reduced ejection fraction (HFrEF).
Table 1: Primary Efficacy Outcomes
| Outcome | Sacubitril/Valsartan Group | Enalapril Group | Hazard Ratio (95% CI) | P-value |
| Cardiovascular Death or Heart Failure Hospitalization | 21.8% | 26.5% | 0.80 (0.73-0.87) | <0.001 |
| Cardiovascular Death | 13.3% | 16.5% | 0.80 (0.71-0.89) | <0.001 |
| First Hospitalization for Heart Failure | 12.8% | 15.6% | 0.79 (0.71-0.89) | <0.001 |
| All-Cause Mortality | 17.0% | 19.8% | 0.84 (0.76-0.93) | <0.001 |
Data adapted from the PARADIGM-HF trial.
Table 2: Effects on Cardiac Remodeling and Biomarkers
| Parameter | Change with Sacubitril/Valsartan | Change with Enalapril | Mean Difference (95% CI) | P-value |
| Left Ventricular Ejection Fraction (LVEF) | +5.2% | +2.7% | 2.5% (1.6-3.4) | <0.001 |
| NT-proBNP (pg/mL) | -467 | -143 | -324 (-452 to -196) | <0.001 |
Data synthesized from various studies on cardiac remodeling.[1]
Comparative Safety and Tolerability
The safety profiles of ARNIs and ACE inhibitors show some key differences, particularly regarding hypotension and angioedema.
Table 3: Key Adverse Events
| Adverse Event | Sacubitril/Valsartan Group | Enalapril Group | Risk Ratio/Odds Ratio (95% CI) | P-value |
| Symptomatic Hypotension | 14.0% | 9.2% | 1.52 (1.33-1.74) | <0.001 |
| Elevated Serum Creatinine (≥2.5 mg/dL) | 3.3% | 4.5% | 0.73 (0.58-0.93) | 0.007 |
| Elevated Serum Potassium (≥5.5 mmol/L) | 16.1% | 17.3% | 0.93 (0.85-1.01) | 0.15 |
| Cough | 11.3% | 14.3% | 0.79 (0.69-0.90) | <0.001 |
| Angioedema | 0.5% | 0.2% | 2.5 (1.1-5.7) | 0.01 |
Data adapted from the PARADIGM-HF trial.
Experimental Protocols
The data presented above are primarily derived from randomized, double-blind, active-controlled clinical trials. A typical experimental protocol for such a study is outlined below.
Study Design: PARADIGM-HF Trial
-
Objective: To compare the long-term efficacy and safety of sacubitril/valsartan with enalapril in patients with chronic heart failure and reduced ejection fraction.
-
Design: Randomized, double-blind, parallel-group, active-controlled trial.
-
Patient Population:
-
Adults (≥18 years) with chronic heart failure (New York Heart Association [NYHA] class II–IV).
-
Left ventricular ejection fraction (LVEF) of 40% or less (later amended to 35% or less).
-
Elevated levels of natriuretic peptides (BNP or NT-proBNP).
-
-
Intervention:
-
Patients were randomly assigned to receive either sacubitril/valsartan (target dose of 200 mg twice daily) or enalapril (target dose of 10 mg twice daily).
-
The study included a single-blind run-in period where all patients received enalapril followed by sacubitril/valsartan to ensure tolerability.
-
-
Primary Composite Endpoint: Death from cardiovascular causes or hospitalization for heart failure.
-
Key Secondary Endpoints: Time to death from any cause, change in the Kansas City Cardiomyopathy Questionnaire (KCCQ) clinical summary score, and time to new-onset atrial fibrillation.
-
Statistical Analysis: A time-to-event analysis was performed for the primary and mortality endpoints using a Cox proportional-hazards model.
Experimental Workflow Diagram
Caption: A typical workflow for a comparative clinical trial.
Summary and Conclusion
The comparative data demonstrates that Angiotensin Receptor-Neprilysin Inhibitors, exemplified by sacubitril/valsartan, offer superior efficacy in reducing cardiovascular mortality and heart failure hospitalizations in patients with HFrEF when compared to the ACE inhibitor enalapril.[2][3][4] This is accompanied by favorable effects on cardiac remodeling and biomarkers.[1]
While ARNIs are associated with a higher incidence of symptomatic hypotension, they show a lower risk of cough and renal dysfunction compared to ACE inhibitors. The risk of angioedema, although low, is slightly higher with ARNIs.
For drug development professionals and researchers, the dual-inhibition strategy of ARNIs represents a significant advancement in cardiovascular therapeutics. Future research may focus on further elucidating the long-term benefits and safety of this class of drugs in broader patient populations and exploring other novel RAS inhibitors.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ACE inhibitors versus angiotensin receptor-neprilysin inhibitors for HFrEF management: A prospective cohort study from Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortunejournals.com [fortunejournals.com]
- 4. ACE inhibitors versus angiotensin receptor-neprilysin inhibitors for HFrEF management: A prospective cohort study from Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of GA 0113 Cross-Reactivity with Other Receptors
GA 0113, a potent and orally active angiotensin II (Ang II) AT1-receptor antagonist, demonstrates high selectivity for its primary target with minimal cross-reactivity to the AT2 receptor, a key factor in its pharmacological profile. This guide provides a comparative analysis of this compound's binding affinity, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a comprehensive understanding of its receptor interaction profile.
Executive Summary
This compound is a quinoline derivative that acts as a competitive antagonist at the angiotensin II type 1 (AT1) receptor. Experimental data from receptor-binding assays confirm its high affinity for the AT1 receptor. While it has been evaluated for its interaction with the angiotensin II type 2 (AT2) receptor, its affinity for this subtype is significantly lower, indicating a favorable selectivity profile. This high selectivity is a critical attribute for therapeutic agents targeting the renin-angiotensin system, as it minimizes the potential for off-target effects.
Receptor Binding Profile of this compound
The cross-reactivity of this compound has been primarily assessed by comparing its binding affinity for the human AT1 receptor to its affinity for the human AT2 receptor. The data is summarized in the table below.
| Compound | Target Receptor | Ki (nM) |
| This compound | Human AT1 Receptor | 1.3 |
| Human AT2 Receptor | >10,000 |
Ki (Inhibition constant) is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.
The data clearly indicates that this compound possesses a very high affinity for the AT1 receptor, with a Ki value in the low nanomolar range. In contrast, its affinity for the AT2 receptor is negligible, with a Ki value greater than 10,000 nM. This represents a selectivity of over 7,500-fold for the AT1 receptor over the AT2 receptor, highlighting the compound's specificity.
Experimental Protocols
The binding affinity of this compound for the AT1 and AT2 receptors was determined using a competitive radioligand binding assay. The detailed methodology is as follows:
Radioligand Binding Assay for AT1 and AT2 Receptors
Objective: To determine the in vitro binding affinity (Ki) of this compound for the human AT1 and AT2 receptors.
Materials:
-
Membrane Preparations: Cell membranes expressing either recombinant human AT1 or AT2 receptors.
-
Radioligand: [125I]-[Sar1, Ile8]Angiotensin II, a high-affinity radiolabeled ligand for both AT1 and AT2 receptors.
-
Competitors: this compound (test compound), unlabeled Angiotensin II (for non-specific binding determination), and reference compounds (e.g., Losartan for AT1, PD 123319 for AT2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Assay Setup: The assay was performed in 96-well plates. Each well contained a final volume of 250 µL.
-
Incubation Mixture: To each well, the following were added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand ([125I]-[Sar1, Ile8]Angiotensin II).
-
Increasing concentrations of the test compound (this compound) or reference compounds.
-
For determining non-specific binding, a high concentration of unlabeled Angiotensin II (1 µM) was added.
-
-
Initiation of Reaction: The binding reaction was initiated by the addition of the cell membrane preparation (containing either AT1 or AT2 receptors) to each well.
-
Incubation: The plates were incubated at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Termination of Reaction: The reaction was terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters were washed three times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters was quantified using a scintillation counter.
-
Data Analysis: The data were analyzed using non-linear regression analysis to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the AT1 receptor, the primary target of this compound, and the general workflow of the competitive binding assay used to determine its cross-reactivity.
AT1 Receptor Signaling Pathway
Experimental Workflow for Cross-Reactivity Assessment
Independent Validation of GA 0113 Research Findings: A Comparative Analysis
An extensive search for publicly available research findings, mechanism of action, and experimental data related to a compound designated "GA 0113" has yielded no specific scientific or research-related information. The identifier "this compound" predominantly corresponds to legal documents issued by the Office of the Attorney General of Texas and other non-scientific matters.
Due to the absence of foundational data on this compound, a direct comparison with alternative compounds, as well as the creation of data tables and experimental workflows as requested, cannot be performed at this time. The scientific community relies on published, peer-reviewed data to validate and compare research findings. Without access to such information for this compound, an objective analysis is not feasible.
To proceed with a comparative guide, clarification on the specific scientific name, chemical identifier (such as a CAS number), or relevant publications associated with "this compound" is required. Once a scientifically recognized compound can be identified, the following structured approach would be undertaken to fulfill the original request:
Proposed Structure for Comparative Analysis (Once this compound is Identified)
1. Identification of Alternatives: Based on the confirmed mechanism of action of this compound, a comprehensive search for alternative compounds with similar or competing therapeutic or research applications would be conducted.
2. Data Compilation and Comparison: Quantitative data from preclinical or clinical studies for this compound and its alternatives would be gathered and organized into comparative tables. This would include key performance indicators such as:
-
Efficacy: IC50/EC50 values, tumor growth inhibition, or other relevant efficacy endpoints.
-
Potency: Ki values, binding affinities, or other measures of potency.
-
Selectivity: Ratios of activity against the intended target versus off-target effects.
-
Pharmacokinetics: Key parameters such as half-life, bioavailability, and clearance rates.
-
Toxicity: LD50 values, adverse event profiles, or other safety-related data.
3. Experimental Protocols: Detailed methodologies for the key experiments cited in the compiled data would be provided. This would include, but not be limited to:
-
Cell-based assays: Descriptions of cell lines used, treatment conditions, and endpoint measurements.
-
In vivo models: Details on animal models, dosing regimens, and methods of assessing outcomes.
-
Biochemical assays: Protocols for enzyme inhibition, receptor binding, or other relevant in vitro experiments.
4. Visualization of Pathways and Workflows:
-
Signaling Pathways: Diagrams illustrating the molecular pathways affected by this compound and its comparators would be generated using Graphviz.
-
Experimental Workflows: Visual representations of the key experimental procedures would be created to enhance clarity and reproducibility.
An example of a potential experimental workflow diagram is provided below to illustrate the intended visualization style.
A generalized workflow for drug discovery.
We await further clarification on the identity of "this compound" to proceed with a detailed and accurate comparative analysis for the intended audience of researchers, scientists, and drug development professionals.
A Comparative Analysis of Telmisartan and Glycyrrhetinic Acid Derivatives in Preclinical Models of Metabolic Syndrome
A comprehensive guide for researchers and drug development professionals.
In the landscape of therapeutic interventions for metabolic syndrome, a complex disorder characterized by a cluster of conditions including hypertension, hyperglycemia, dyslipidemia, and central obesity, the exploration of novel and effective pharmacological agents is paramount. This guide provides a detailed comparison of two distinct therapeutic approaches: the established angiotensin II receptor blocker (ARB), telmisartan, and the emerging class of compounds derived from glycyrrhetinic acid.
While the specific compound "GA 0113" did not yield specific experimental data in the conducted literature search, this guide will focus on the broader class of glycyrrhetinic acid derivatives, which have shown potential in modulating metabolic pathways relevant to metabolic syndrome. This comparative analysis is based on available preclinical data and aims to provide a clear overview of their respective mechanisms of action, experimental evidence, and the methodologies employed in their evaluation.
Section 1: Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the effects of telmisartan and glycyrrhetinic acid derivatives on various parameters of metabolic syndrome.
Table 1: Effects of Telmisartan on Metabolic Parameters in a Rat Model of Metabolic Syndrome
| Parameter | Control Group (Metabolic Syndrome) | Telmisartan-Treated Group | Percentage Change | Reference |
| Systolic Blood Pressure (mmHg) | 144.3 ± 10.7 | 110 ± 12.7 | ↓ 23.8% | [1] |
| Fasting Serum Glucose (mg/dL) | Increased 2.0-fold vs. normal | Significantly reduced (-28% vs. MS group) | ↓ 28% | [1] |
| HOMA-IR Index | Increased 2.2-fold vs. normal | Significantly attenuated (-29% vs. MS group) | ↓ 29% | [1] |
| Plasma Insulin | Significantly elevated | Significantly reduced | - | [1][2][3] |
| Total Cholesterol (TC) | Significantly increased | Significantly attenuated | - | [2] |
| Triglycerides (TG) | Significantly increased | Significantly attenuated | - | [2] |
| Low-Density Lipoprotein (LDL) | Significantly increased | Significantly attenuated | - | [2] |
| High-Density Lipoprotein (HDL) | Significantly increased | Increased | ↑ | [2] |
Note: Data is derived from studies using a high-fat/high-sodium diet and low-dose streptozotocin-induced metabolic syndrome rat model. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.
Table 2: Investigated Effects of Glycyrrhetinic Acid and its Derivatives on Metabolic Disease Markers
| Compound Class | Primary Target | Investigated Effects | Relevant Models | Reference |
| Glycyrrhetinic Acid (GA) and Derivatives | 11β-hydroxysteroid dehydrogenase (11β-HSD) | Inhibition of 11β-HSD1, which may reduce local glucocorticoid action, potentially improving insulin sensitivity. | In vitro and in silico models; some animal studies on related metabolic conditions. | [4][5] |
| Glycyrrhetinic Acid (GA) | Serine hydroxymethyltransferase 2 (SHMT2) | Inhibition of SHMT2, restricting mitochondrial energy metabolism. | Cancer cell lines; potential implications for metabolic diseases are being explored. | [6] |
Note: Quantitative in vivo data for specific glycyrrhetinic acid derivatives in comprehensive metabolic syndrome models are not as readily available in the public domain as for telmisartan. The focus of the cited research is often on the mechanism of action.
Section 2: Experimental Protocols
2.1. Telmisartan in a Rat Model of Metabolic Syndrome
A commonly cited experimental protocol to induce metabolic syndrome in rats and evaluate the efficacy of telmisartan involves the following steps:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Metabolic Syndrome: The rats are fed a high-fat/high-sodium diet for a period of 8 weeks. Following the dietary induction, a low dose of streptozotocin (30 mg/kg) is administered via injection to induce a prediabetic state. This combination mimics several key features of human metabolic syndrome, including insulin resistance, impaired glucose tolerance, obesity, dyslipidemia, and hypertension.[1][2][3]
-
Treatment: Rats with induced metabolic syndrome are then treated with telmisartan. In some studies, a comparison with another ARB, such as losartan, is included to delineate the specific effects of telmisartan.[1][2][3]
-
Measurements: Throughout the study, various parameters are measured, including:
-
Body weight
-
Blood pressure
-
Glucose tolerance tests (GTT) and insulin tolerance tests (ITT)
-
Fasting blood glucose and insulin levels
-
Lipid profiles (TC, TG, HDL, LDL)
-
Adipose tissue weight (retroperitoneal and epididymal fat pads)
-
-
Mechanism of Action Studies: To investigate the role of PPARδ, a specific antagonist (e.g., GSK0660) can be co-administered with telmisartan to observe if the beneficial effects are reversed.[1][2][3] Western blot analysis of skeletal muscle and liver tissues is often performed to assess the expression and phosphorylation of key signaling proteins like GLUT4 and PEPCK.[1][2][3]
2.2. Glycyrrhetinic Acid Derivatives in Metabolic Disease Models
The experimental protocols for evaluating glycyrrhetinic acid derivatives are more varied and often focus on their enzymatic inhibitory activity.
-
In Vitro Enzyme Inhibition Assays: The primary mechanism investigated for many glycyrrhetinic acid derivatives is the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), particularly the 11β-HSD1 isoform. These assays typically involve incubating the compound with the purified enzyme and its substrate (e.g., cortisone) and measuring the production of the active product (cortisol).
-
Cell-Based Assays: Cellular models, such as adipocytes or hepatocytes, are used to assess the impact of these derivatives on glucose uptake, lipogenesis, and gene expression related to metabolic pathways.
-
In Vivo Studies: While comprehensive metabolic syndrome models are less commonly reported, animal models of specific metabolic disturbances, such as diet-induced obesity or diabetes, may be used to evaluate the in vivo efficacy of these compounds. Measurements would typically include body weight, blood glucose, and lipid levels.
Section 3: Signaling Pathways and Experimental Workflows
3.1. Telmisartan's Dual Mechanism of Action in Metabolic Syndrome
Telmisartan exerts its beneficial effects on metabolic syndrome through a dual mechanism: blocking the angiotensin II type 1 (AT1) receptor and activating the peroxisome proliferator-activated receptor delta (PPARδ) and, to some extent, PPARgamma (PPARγ).[2][4][5][7]
Caption: Telmisartan's dual action on the RAAS and PPAR pathways.
3.2. Proposed Mechanism of Glycyrrhetinic Acid Derivatives in Metabolic Regulation
The primary proposed mechanism for the metabolic benefits of many glycyrrhetinic acid derivatives is the inhibition of 11β-HSD1. This enzyme is highly expressed in metabolic tissues like the liver and adipose tissue, where it converts inactive cortisone to active cortisol, a glucocorticoid that can impair insulin sensitivity.
Caption: Inhibition of 11β-HSD1 by GA derivatives.
3.3. Experimental Workflow for Preclinical Evaluation of Anti-Metabolic Syndrome Drugs
The following diagram illustrates a typical experimental workflow for the preclinical assessment of a compound like telmisartan in a metabolic syndrome model.
Caption: Preclinical workflow for metabolic syndrome studies.
Section 4: Conclusion
This guide provides a comparative overview of telmisartan and the class of glycyrrhetinic acid derivatives as potential therapeutic agents for metabolic syndrome. Telmisartan is a well-characterized compound with a dual mechanism of action that has been extensively studied in preclinical models, demonstrating significant improvements in blood pressure, glucose homeostasis, and lipid profiles. The experimental protocols for its evaluation are well-established.
Glycyrrhetinic acid derivatives represent a promising, albeit less explored, class of compounds. Their primary proposed mechanism of action involves the inhibition of 11β-HSD1, which is a key enzyme in glucocorticoid metabolism and insulin resistance. While the mechanistic rationale is strong, more comprehensive in vivo studies in validated metabolic syndrome models are needed to fully elucidate their therapeutic potential and provide a more direct comparison with established drugs like telmisartan.
For researchers and drug development professionals, this guide highlights the importance of considering both established and emerging therapeutic strategies. The detailed methodologies and signaling pathways presented herein can serve as a foundation for designing future studies aimed at further clarifying the efficacy and mechanisms of novel compounds for the treatment of metabolic syndrome.
References
- 1. Anti-Diabetic Mechanisms of Glycyrrhizic acid and Its Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 2. GA-0113 | Office of the Attorney General [texasattorneygeneral.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of glycyrrhetinic acid derivatives for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycyrrhizic Acid and Its Derivatives: Promising Candidates for the Management of Type 2 Diabetes Mellitus and Its Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycyrrhetinic acid restricts mitochondrial energy metabolism by targeting SHMT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the contribution of obesity to the metabolic syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of GA 0113 for the AT1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GA 0113, a novel quinoline derivative angiotensin II (Ang II) AT1 receptor antagonist, against other established AT1 receptor blockers (ARBs). The objective is to assess the specificity of this compound for the AT1 receptor, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a potent, orally active antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] In vitro studies have demonstrated its competitive interaction with the AT1 receptor.[1][2] While specific quantitative binding affinity data (Ki or IC50 values) for this compound are not publicly available in the reviewed literature, this guide provides a framework for its evaluation by comparing its qualitative profile with the well-documented quantitative data of other widely used ARBs. This comparison, alongside detailed experimental protocols and pathway visualizations, will aid researchers in understanding the pharmacological profile of this compound and its potential place in hypertension therapy.[1][2]
Comparative Analysis of AT1 Receptor Antagonists
The specificity of an antagonist for its target receptor is a critical determinant of its therapeutic efficacy and safety profile. High specificity for the AT1 receptor over the AT2 receptor is a desirable characteristic for ARBs, as the AT1 receptor mediates the majority of the known pathological effects of angiotensin II, such as vasoconstriction and inflammation.[3][4]
Table 1: Quantitative Comparison of Binding Affinities for Select AT1 Receptor Antagonists
| Compound | AT1 Receptor Affinity (Ki, nM) | AT2 Receptor Affinity (Ki, nM) | Selectivity (AT1 vs. AT2) | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | [1][2] |
| Losartan | ~19 | >10,000 | >526-fold | [4] |
| Valsartan | 2.38 | >30,000 | >12,600-fold | [5] |
| Candesartan | 0.33 | >10,000 | >30,000-fold | [6] |
| Irbesartan | ~1.3 | >10,000 | >7,692-fold | [3] |
Note: Ki values can vary between different studies and experimental conditions. The data presented here are representative values from the cited literature.
Experimental Protocols
To ensure accurate and reproducible assessment of a compound's specificity for the AT1 receptor, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
Radioligand Binding Assay for AT1 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the human AT1 receptor.
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test Compound: this compound or other ARBs at varying concentrations.
-
Non-specific Binding Control: High concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Glass fiber filters and a filtration manifold .
-
Scintillation counter .
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using the filtration manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Vasoconstriction Assay
This functional assay assesses the ability of an antagonist to inhibit Angiotensin II-induced vasoconstriction in isolated blood vessels.
Materials:
-
Isolated arterial rings (e.g., from rat aorta).
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2.
-
Angiotensin II.
-
Test Compound: this compound or other ARBs.
Procedure:
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a reference contraction with a high concentration of potassium chloride (KCl) to ensure tissue viability.
-
After a washout period, pre-incubate the tissues with the test compound at various concentrations for a defined period.
-
Generate a cumulative concentration-response curve to Angiotensin II by adding increasing concentrations of Angiotensin II to the organ bath.
-
Record the contractile responses using the force transducers.
-
Analyze the data to determine the potency of Angiotensin II in the presence and absence of the antagonist. A rightward shift in the concentration-response curve indicates competitive antagonism. An insurmountable antagonist will also depress the maximal response to Angiotensin II.[1][2]
Visualizing Molecular Interactions and Experimental Processes
AT1 Receptor Signaling Pathway
The binding of Angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events that contribute to its physiological and pathological effects. Understanding this pathway is crucial for contextualizing the mechanism of action of AT1 receptor antagonists like this compound.
Caption: Simplified signaling pathway of the AT1 receptor upon activation by Angiotensin II.
Experimental Workflow for Assessing Receptor Specificity
The following diagram illustrates the logical flow of experiments to determine the specificity of a compound for the AT1 receptor.
Caption: Workflow for determining the AT1 receptor specificity of a test compound.
Conclusion
This compound presents as a promising AT1 receptor antagonist with a favorable pharmacokinetic profile.[1][2] While the absence of publicly available, quantitative binding affinity data for this compound limits a direct and comprehensive comparison of its specificity against other ARBs, the provided experimental frameworks offer a clear path for such an evaluation. For a definitive assessment of this compound's specificity, further studies generating and publishing its Ki values for both AT1 and AT2 receptors are necessary. This will allow for a more precise positioning of this compound within the therapeutic landscape of AT1 receptor blockers.
References
- 1. Pharmacologic profiles of GA0113, a novel quinoline derivative angiotensin II AT1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Valsartan | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 6. Structural Basis for Selectivity and Diversity in Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GA 0113 and Valsartan: A Guide for Researchers
This guide provides a detailed comparative analysis of GA 0113, a novel quinoline derivative, and valsartan, a widely used angiotensin II receptor blocker (ARB). The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their pharmacological profiles based on available preclinical data.
Overview and Mechanism of Action
Both this compound and valsartan are potent and selective antagonists of the angiotensin II type 1 (AT1) receptor.[1][2] By blocking this receptor, they inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, key components of the renin-angiotensin-aldosterone system (RAAS), ultimately leading to a reduction in blood pressure.[1][2]
Valsartan is a well-established nonpeptide, orally active ARB.[3] this compound is a newer investigational compound distinguished by its quinoline moiety.[1] While both compounds target the AT1 receptor, their distinct chemical structures may lead to differences in their pharmacological and pharmacokinetic profiles.
In Vitro and In Vivo Pharmacological Data
The following tables summarize key pharmacological parameters for this compound and valsartan based on preclinical studies, primarily in rat models. It is important to note that these data are not from direct head-to-head comparative studies but are compiled from separate research publications.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Parameter | This compound | Valsartan | Reference |
| Target Receptor | Angiotensin II Type 1 (AT1) | Angiotensin II Type 1 (AT1) | [1][2] |
| AT1 Receptor Binding Affinity (Ki) | Not explicitly stated, but described as a competitive antagonist. | 2.38 nM | [2][4] |
| AT2 Receptor Selectivity | Not explicitly stated. | ~30,000-fold selective for AT1 over AT2 | [4] |
| In Vitro Antagonism | Competitive antagonist in receptor-binding assays; insurmountable antagonist in Ang II-induced vasoconstriction. | Competitive antagonist. | [1][4] |
| IC50 (Ang II-induced PAI-1 secretion) | Not Available | 21 nM (in rat aortic smooth muscle cells) | [5] |
Table 2: In Vivo Antihypertensive Efficacy in Hypertensive Rat Models
| Parameter | This compound | Valsartan | Reference |
| Animal Model | Renal Hypertensive (RH) Rats & Spontaneously Hypertensive (SH) Rats | Two-Kidney, One-Clip (2K1C) Renal Hypertensive Rats | [1][4] |
| ED25 (Blood Pressure Reduction) | 0.015 mg/kg (p.o.) in RH rats | Not Available | [1] |
| ED30 (Blood Pressure Reduction) | Not Available | 1.4 mg/kg (p.o.) in 2K1C RH rats | [4] |
| Dose for 24-h BP Control | 0.1 mg/kg in RH rats | Not explicitly stated, but antihypertensive effect lasted for at least 24 h. | [1][4] |
| Onset of Action | Moderate onset in SH rats. | Antihypertensive activity begins within ~2 hours and peaks within 4-6 hours. | [1][6] |
| Effect on Heart Rate | No alteration in heart rate in SH rats. | Not significantly affected. | [1][4] |
Table 3: Pharmacokinetic Profile in Rats
| Parameter | This compound | Valsartan | Reference |
| Oral Bioavailability | 94% | ~25% (range 10-35%) | [1][7] |
| Half-life (t1/2) | 12 hours | ~6 hours | [1][6] |
Signaling Pathways and Experimental Workflows
Angiotensin II Receptor Signaling Pathway
Both this compound and valsartan exert their effects by blocking the AT1 receptor, thereby inhibiting the downstream signaling cascade initiated by angiotensin II. This pathway is pivotal in regulating blood pressure and cardiovascular homeostasis.
Caption: Simplified signaling pathway of the Angiotensin II Type 1 Receptor and the inhibitory action of this compound and valsartan.
Experimental Workflow: In Vivo Antihypertensive Activity Assessment
The following diagram illustrates a typical workflow for evaluating the antihypertensive effects of compounds like this compound and valsartan in a hypertensive rat model.
Caption: A generalized experimental workflow for assessing the in vivo antihypertensive efficacy of AT1 receptor antagonists.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies typically employed in the pharmacological characterization of AT1 receptor antagonists.
Radioligand Binding Assay for AT1 Receptor
This in vitro assay determines the binding affinity of a compound to the AT1 receptor.
-
Objective: To determine the inhibitory constant (Ki) of the test compound for the AT1 receptor.
-
Materials:
-
Membrane preparations from cells or tissues expressing AT1 receptors (e.g., rat aortic smooth muscle cells).
-
Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.
-
Non-labeled ligand for non-specific binding determination (e.g., unlabeled Angiotensin II).
-
Test compound (this compound or valsartan) at various concentrations.
-
Assay buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
A set of tubes containing the radioligand and a high concentration of the non-labeled ligand is used to determine non-specific binding.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The Ki value is calculated from the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[8][9]
-
Angiotensin II-Induced Vasoconstriction in Isolated Aortic Rings
This ex vivo assay assesses the functional antagonistic activity of a compound on blood vessels.
-
Objective: To evaluate the ability of the test compound to inhibit angiotensin II-induced contraction of vascular smooth muscle.
-
Materials:
-
Thoracic aorta from rats.
-
Krebs-Henseleit solution.
-
Angiotensin II.
-
Test compound (this compound or valsartan).
-
Organ bath system with force transducers.
-
-
Procedure:
-
The thoracic aorta is isolated and cut into rings.
-
The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂ at 37°C.
-
The rings are allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve to angiotensin II is generated to establish a baseline contractile response.
-
The rings are then incubated with the test compound for a specific period.
-
A second concentration-response curve to angiotensin II is generated in the presence of the test compound.
-
The rightward shift of the concentration-response curve and the reduction in the maximum response are used to characterize the antagonistic properties of the compound.[4][10]
-
In Vivo Blood Pressure Measurement in Hypertensive Rats
This in vivo assay measures the antihypertensive effect of a compound in a disease-relevant animal model.
-
Objective: To determine the dose-dependent effect of the test compound on blood pressure in hypertensive rats.
-
Materials:
-
Hypertensive rat model (e.g., Spontaneously Hypertensive Rats or Renal Hypertensive Rats).
-
Test compound (this compound or valsartan).
-
Vehicle control.
-
Tail-cuff system for non-invasive blood pressure measurement or telemetry system for continuous monitoring.
-
-
Procedure:
-
Hypertensive rats are acclimatized to the measurement procedure.
-
Baseline systolic blood pressure and heart rate are measured.
-
The test compound or vehicle is administered orally (p.o.) or intravenously (i.v.).
-
Blood pressure and heart rate are measured at various time points after administration.
-
The percentage change in blood pressure from baseline is calculated for each dose and time point.
-
Dose-response curves are constructed to determine parameters such as the ED25 or ED30 (the dose required to produce 25% or 30% of the maximum effect).[11][12][13]
-
Summary and Future Directions
The available preclinical data suggests that this compound is a highly potent AT1 receptor antagonist with excellent oral bioavailability and a long half-life in rats, positioning it as a potentially effective antihypertensive agent.[1] In comparison to valsartan, the data for this compound, although from a limited number of studies, indicates a potentially more favorable pharmacokinetic profile in rats, particularly in terms of oral bioavailability.
References
- 1. Enhanced oral bioavailability of valsartan in rats using a supersaturable self-microemulsifying drug delivery system with P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valsartan | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 3. Valsartan: a novel angiotensin type 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Effect of valsartan on angiotensin II-induced plasminogen activator inhibitor-1 biosynthesis in arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 10. Vascular Reactivity of Isolated Aorta to Study the Angiotensin-(1-7) Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for GA 0113: A Guide for Laboratory Professionals
For researchers and scientists handling "GA 0113," which is identified as Bio-Rad's UNOsphere S Support strong cation exchange resin (Catalog #156-0113), proper disposal is crucial for laboratory safety and environmental compliance.[1][2][3][4] While new, unused ion exchange resins are generally considered non-hazardous, the appropriate disposal method is contingent upon the substances they have been in contact with during experimental use.
Immediate Safety and Handling
Before disposal, it is essential to follow standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses. Ensure that all waste containers are clearly labeled and stored in a designated satellite accumulation area.[5][6] It is critical to prevent the mixing of incompatible chemicals to avoid violent reactions or the release of toxic fumes.[6]
Disposal Decision Workflow
The primary determinant for the disposal of used ion exchange resin is the nature of the contaminants it has bound. A general workflow for determining the correct disposal procedure is outlined below.
References
Essential Safety and Logistical Information for Handling GA 0113
Disclaimer: The substance "GA 0113" is not a universally recognized chemical identifier. The following guide provides a comprehensive framework for personal protective equipment (PPE), operational protocols, and disposal plans for hazardous chemicals. This information should be adapted to your specific substance by consulting its Safety Data Sheet (SDS). For illustrative purposes, this guide uses Dimethylformamide (DMF) as a representative hazardous laboratory chemical.
Personal Protective Equipment (PPE) for Handling Hazardous Chemicals
Selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling a hazardous solvent like Dimethylformamide (DMF). Refer to the SDS of "this compound" for specific requirements.
| Protection Type | Specification | Purpose |
| Hand Protection | Butyl rubber or Neoprene gloves. Check manufacturer's data for breakthrough time. | Prevents skin contact and absorption. DMF can be absorbed through the skin. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors. |
| Respiratory Protection | NIOSH-approved organic vapor respirator with appropriate cartridges. | Prevents inhalation of harmful vapors. Required when working outside of a fume hood or with large quantities. |
| Body Protection | Chemical-resistant lab coat or apron. | Protects against spills and splashes. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Experimental Protocol: Preparing a Solution with a Hazardous Solvent
This protocol outlines the safe handling of a hazardous solvent like DMF when preparing a chemical solution.
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is used.
-
Gather all necessary materials: solvent, solute, glassware, stir bar, and magnetic stir plate.
-
Don the appropriate PPE as specified in the table above.
-
-
Procedure:
-
Place the magnetic stir plate and a beaker with the stir bar inside the fume hood.
-
Weigh the required amount of solute and add it to the beaker.
-
Measure the required volume of the hazardous solvent (e.g., DMF) in a graduated cylinder.
-
Slowly add the solvent to the beaker containing the solute.
-
Turn on the magnetic stir plate to facilitate dissolution.
-
Once the solute is dissolved, turn off the stir plate.
-
Carefully transfer the solution to a labeled storage container.
-
-
Post-Procedure:
-
Wipe down the work area within the fume hood with an appropriate cleaning agent.
-
Properly dispose of all contaminated materials (see Section 3).
-
Doff PPE in the correct order to prevent contamination (see diagram below).
-
Wash hands thoroughly with soap and water.
-
Disposal Plan for Contaminated Waste
Proper disposal of chemical waste and contaminated materials is crucial to ensure laboratory and environmental safety.
-
Chemical Waste:
-
All solutions and excess hazardous solvent must be collected in a designated, labeled, and sealed waste container.
-
Never pour hazardous chemicals down the drain.
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
-
Contaminated PPE and Materials:
-
Disposable gloves, wipes, and other contaminated solid materials should be collected in a separate, clearly labeled solid waste container.
-
Consult your institution's waste management plan for the disposal of contaminated solid waste.
-
Visual Guides
Logical Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling any hazardous chemical.
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).
Experimental Workflow: PPE Donning and Doffing
This diagram outlines the correct procedure for putting on (donning) and taking off (doffing) PPE to minimize the risk of contamination.
Caption: Standard procedure for donning and doffing Personal Protective Equipment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
